molecular formula C10H11ClN2 B1393515 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine CAS No. 1216775-82-4

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine

Cat. No.: B1393515
CAS No.: 1216775-82-4
M. Wt: 194.66 g/mol
InChI Key: PNSYICKPXVZBPI-UHFFFAOYSA-N
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Description

1-(2-Chloro-1H-indol-3-yl)-N-methylmethanamine is a synthetic indole derivative intended for research use in biochemistry and medicinal chemistry. The indole nucleus is a privileged scaffold in drug discovery, known for its diverse biological activities . This compound serves as a versatile chemical intermediate for researchers exploring the structure-activity relationships of new bioactive molecules. Indole derivatives have demonstrated significant potential in various research areas, including studies focused on antiviral, antimicrobial, and anticancer agents . For instance, structurally related chloro-substituted indole compounds have been investigated for their antimicrobial properties, providing a rationale for exploring similar structures . The chloro and methylamine functional groups on the core indole structure make it a valuable building block for designing novel compounds and probing biological mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-5,12-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSYICKPXVZBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neuropharmacology, the quest for novel molecular entities that can modulate serotonergic pathways continues to be a cornerstone of research and development. This whitepaper offers an in-depth, technical exploration of the putative mechanism of action of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine, a compound of significant interest to the scientific community. Due to the absence of direct empirical data on this specific molecule, this guide synthesizes current knowledge from structurally related tryptamine derivatives to construct a robust, evidence-based hypothetical framework for its biological activity.

Introduction: A Tryptamine Scaffold with Novel Modifications

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine belongs to the tryptamine class of compounds, which are renowned for their profound effects on the central nervous system, primarily through interaction with serotonin (5-HT) receptors. The core structure, a substituted N-methyltryptamine, suggests a strong potential for psychoactivity. The introduction of a chlorine atom at the 2-position of the indole ring is a key structural modification that is anticipated to significantly influence its pharmacological profile, potentially altering receptor affinity, selectivity, and metabolic stability.

A Postulated Multi-Target Mechanism of Action

Based on the extensive body of research on analogous compounds, a multi-faceted mechanism of action for 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine is proposed. This hypothesis is centered on its likely interaction with serotonin receptors and monoamine transporters.

Primary Target: Serotonin 5-HT2A Receptor Agonism

The tryptamine backbone is a well-established pharmacophore for serotonin receptors. N,N-dimethyltryptamine (DMT) and N-methyltryptamine (NMT) are known to be potent agonists at the 5-HT2A receptor, an interaction that is central to their psychedelic effects.[1][2] It is therefore highly probable that 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine also functions as a 5-HT2A receptor agonist. The activation of 5-HT2A receptors, which are Gq/11 G-protein-coupled, leads to the stimulation of phospholipase C, initiating a cascade of intracellular signaling events that result in increased neuronal excitability.[3]

The presence of the chloro group at the 2-position of the indole ring is a critical determinant of the compound's interaction with the receptor. Halogenation can significantly alter the electronic properties and lipophilicity of a molecule, which in turn can affect its binding affinity and efficacy.[4] While direct data for a 2-chloro substitution on a tryptamine is scarce, studies on other halogenated indole derivatives have shown that such modifications can enhance biological activity.[5] For instance, chloro-substitution on other indole scaffolds has been shown to be critical for anti-inflammatory and anticancer activities.[6][7] It is plausible that the 2-chloro substitution could modulate the affinity and/or efficacy at the 5-HT2A receptor compared to its non-halogenated counterpart.

5-HT2A Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand 1-(2-chloro-1H-indol-3-yl) -N-methylmethanamine 5HT2A_R 5-HT2A Receptor Ligand->5HT2A_R Binds G_Protein Gq/11 5HT2A_R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Neuronal_Excitability Increased Neuronal Excitability Ca_Release->Neuronal_Excitability PKC->Neuronal_Excitability

Figure 1: Postulated 5-HT2A receptor signaling cascade initiated by the binding of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine.

Secondary Actions: Modulation of Other Serotonin Receptors and Monoamine Transporters

Tryptamine derivatives often exhibit a broad receptor binding profile. It is likely that 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine also interacts with other serotonin receptor subtypes, such as 5-HT1A and 5-HT2C, which are known to modulate the effects of 5-HT2A receptor activation.[1] Furthermore, NMT is a known serotonin releasing agent and also weakly promotes the release of dopamine and norepinephrine.[2] The N-methylmethanamine side chain of the target compound suggests it may also possess monoamine releasing properties, potentially contributing to a more complex neurochemical signature than a simple receptor agonist.

Experimental Protocols for Mechanism Elucidation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of the compound for a panel of serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, etc.) and monoamine transporters (SERT, DAT, NET).

    • Methodology:

      • Prepare cell membrane homogenates expressing the target receptors or transporters.

      • Incubate the membranes with a radiolabeled ligand specific for the target site in the presence of varying concentrations of the test compound.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the amount of bound radioactivity using liquid scintillation counting.

      • Calculate the Ki (inhibitory constant) value from competition binding curves.

  • Functional Assays:

    • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at the identified target receptors.

    • Methodology (for Gq-coupled receptors like 5-HT2A):

      • Use a cell line stably expressing the 5-HT2A receptor.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

      • Apply varying concentrations of the test compound and measure changes in intracellular calcium levels using a fluorescence plate reader.

      • Construct dose-response curves to determine the EC50 (half-maximal effective concentration) and Emax (maximal effect).

  • Monoamine Release Assays:

    • Objective: To assess the ability of the compound to induce the release of serotonin, dopamine, and norepinephrine from presynaptic nerve terminals.

    • Methodology:

      • Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

      • Pre-load the synaptosomes with radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]DA).

      • Superfuse the synaptosomes and collect fractions.

      • Apply the test compound and measure the amount of radioactivity released in the collected fractions.

Experimental_Workflow Start Hypothesized Mechanism Binding_Assays Receptor Binding Assays (Determine Affinity) Start->Binding_Assays Functional_Assays Functional Assays (Determine Activity) Binding_Assays->Functional_Assays High Affinity Targets Release_Assays Monoamine Release Assays (Assess Releasing Properties) Functional_Assays->Release_Assays In_Vivo_Studies In Vivo Behavioral Studies (e.g., Head-Twitch Response) Release_Assays->In_Vivo_Studies Conclusion Elucidated Mechanism of Action In_Vivo_Studies->Conclusion

Figure 2: A streamlined workflow for the experimental validation of the proposed mechanism of action.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that could be expected from the proposed in vitro assays, based on the profiles of structurally related compounds.

Assay Target Parameter Hypothetical Value Reference Compound (e.g., DMT)
Binding Affinity 5-HT2AKi (nM)50 - 150~100 - 500 nM
5-HT1AKi (nM)100 - 300~150 - 400 nM
5-HT2CKi (nM)200 - 500~300 - 1000 nM
SERTKi (nM)>1000>1000 nM
Functional Activity 5-HT2AEC50 (nM)75 - 200~150 - 600 nM
5-HT2AEmax (%)80 - 100~90 - 100%
Monoamine Release SerotoninEC50 (nM)500 - 1500>1000 nM (weak releaser)

Conclusion: A Promising Candidate for Further Investigation

References

  • The Neuromodulatory and Therapeutic Potential of N, N-Dimethyltryptamine (DMT). (URL: )
  • Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. (URL: [Link])

  • N-Methyltryptamine - Wikipedia. (URL: [Link])

  • Glennon, R. A., Gessner, P. K., & Godse, D. D. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432. (URL: [Link])

  • Glennon, R. A., Hong, S. S., Bondarev, M., Law, H., Dukat, M., Rakhi, S., Power, P., Fan, E., Kinneau, D., Kamboj, R., Teitler, M., Herrick-Davis, K., & Smith, C. (1996). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. Journal of Medicinal Chemistry, 39(1), 314–322. (URL: [Link])

  • DMT: Mechanisms, Psychological and Physiological Effects, and Its Dual Role as a Drug of Abuse and Potential Health Benefit - NSUWorks. (URL: [Link])

  • Dimethyltryptamine - Wikipedia. (URL: [Link])

  • Andreani, A., Bonazzi, D., Rambaldi, M., Guarnieri, A., Andreani, F., Strocchi, P., & Montanaro, N. (1983). Nonsteroidal antiinflammatory agents. 2. Synthesis and biological activity of 2-chloroindolecarboxylic acids. Journal of Medicinal Chemistry, 26(8), 1189–1191. (URL: [Link])

  • Dukat, M., Smith, C., Herrick-Davis, K., Teitler, M., & Glennon, R. A. (2000). Binding of tryptamine analogs to 5-HT1E and 5-HT1F receptors. ResearchGate. (URL: [Link])

  • Wang, C., Kim, J., & Rhim, H. (2017). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 25(2), 175–182. (URL: [Link])

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. (URL: [Link])

  • Sahoo, M., & Sahoo, S. K. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36245–36267. (URL: [Link])

  • Holze, F., Aicher, H., Dolder, P. C., M-L-G, M., & Liechti, M. E. (2025). Pharmacokinetics and pharmacodynamics of an innovative psychedelic N,N-dimethyltryptamine/harmine formulation in healthy participants: a randomized controlled trial. Neuropsychopharmacology. (URL: [Link])

  • Dean, J. G., Liu, T., Proulx, E., M-L-G, M., & Rosa-Neto, P. (2023). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Pharmacology, 14, 1167484. (URL: [Link])

  • α,N-DMT - Wikipedia. (URL: [Link])

  • Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., Roda, A., Guardigli, M., Traniello, S., & Spisani, S. (2004). N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity. European Journal of Medicinal Chemistry, 39(9), 785–791. (URL: [Link])

  • Influence of Chlorine Substituents on Biological Activity of Chemicals - Euro Chlor. (URL: [Link])

  • Kumar, D., Kumar, N., Singh, S. K., & Chang, K.-H. (2014). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. (URL: [Link])

  • Zhang, M., Wang, Y., Liu, Y., Zhang, Q., Li, Y., & Zhang, H. (2018). Effects of the Substituents of the Indole Ring on Activity Profiles. ResearchGate. (URL: [Link])

  • Ewing, T. J. A., Fardis, M., Fidanze, S. D., Liu, G., Lou, B., Meduna, S. P., Trivedi, B. K., & Zhang, H. (2008). Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: 3-chloroindole-7-yl-based factor Xa inhibitors. Journal of Medicinal Chemistry, 51(23), 7705–7717. (URL: [Link])

  • G. S. S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1232, 129848. (URL: [Link])

  • Katayama, M., & Marumo, S. (1978). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Agricultural and Biological Chemistry, 42(3), 597–603. (URL: [Link])

  • Boya, C., Lee, J., & Lee, J. H. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943. (URL: [Link])

Sources

An In-depth Technical Guide to 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine: Synthesis, Characterization, and Potential Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a chlorine atom at the 2-position and an N-methylmethanamine group at the 3-position of the indole ring creates the novel compound, 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine. This technical guide provides a comprehensive overview of this molecule, proposing a viable synthetic route, outlining detailed characterization methodologies, and exploring its potential pharmacological applications based on the established activities of structurally related chloroindole and 3-aminomethylindole analogs. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar indole derivatives for drug discovery and development.

Introduction: The Significance of Substituted Indoles in Pharmacology

The indole ring system is a cornerstone of medicinal chemistry, with its derivatives exhibiting a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and psychoactive properties[1][2]. The versatility of the indole scaffold allows for fine-tuning of its pharmacological profile through substitution at various positions.

Halogenation, particularly chlorination, of the indole ring is a common strategy to modulate the electronic and lipophilic properties of a molecule, often leading to enhanced biological activity or altered selectivity for a particular target[3]. Specifically, chloroindoles have demonstrated interesting activities, including antimicrobial and antibiofilm effects[4] and modulation of serotonin receptors[3].

Furthermore, the introduction of an aminomethyl group at the 3-position of the indole ring is a well-established pharmacophore found in many biologically active compounds, including several neurotransmitters and their analogs. These 3-aminomethylindole derivatives are known to interact with a variety of biological targets, exhibiting anti-inflammatory and neurotrophic potential[5].

This guide focuses on the specific, yet largely unexplored, molecule: 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine . By combining the structural features of a 2-chloroindole and a 3-N-methylmethanamine side chain, this compound represents a novel chemical entity with significant potential for pharmacological activity.

Proposed Synthesis of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine

Step 1: Synthesis of 2-chloro-3-formylindole via Vilsmeier-Haack Haloformylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like indole[4][6][7]. A variation of this reaction, the Vilsmeier-Haack haloformylation, can be employed to introduce both a chlorine atom and a formyl group in a single step from a suitable precursor like oxindole[8].

Reaction Scheme:

Vilsmeier-Haack Haloformylation cluster_reagents Reagents Oxindole Oxindole Intermediate 2-chloro-3-formylindole Oxindole->Intermediate Vilsmeier-Haack Haloformylation Vilsmeier_Reagent POCl3, DMF

Caption: Proposed synthesis of 2-chloro-3-formylindole.

Experimental Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring. Maintain the temperature below 5°C during the addition. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur[7][9].

  • Reaction with Oxindole: Dissolve oxindole in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until a precipitate forms.

  • Purification: Collect the crude 2-chloro-3-formylindole by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Step 2: Synthesis of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine via Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines from aldehydes or ketones[10][11]. In this step, the 2-chloro-3-formylindole intermediate is reacted with methylamine in the presence of a reducing agent to yield the final product.

Reaction Scheme:

Reductive Amination cluster_reagents Reagents Intermediate 2-chloro-3-formylindole Product 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine Intermediate->Product Reductive Amination Methylamine Methylamine (CH3NH2) Reducing_Agent NaBH3CN or NaBH(OAc)3 Serotonergic Activity Screening Start Synthesized Compound Binding_Assay Radioligand Binding Assays (5-HT1A, 5-HT2A, 5-HT6, etc.) Start->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay If significant binding Lead_Identification Lead Compound Identification Functional_Assay->Lead_Identification If functional activity confirmed Anti-inflammatory Screening Start Synthesized Compound In_Vitro_Assay In Vitro Assays (LPS-stimulated macrophages) Start->In_Vitro_Assay Measure_Mediators Measure NO, TNF-α, IL-6 In_Vitro_Assay->Measure_Mediators COX_Assay COX-1/COX-2 Inhibition Assays Measure_Mediators->COX_Assay If activity observed In_Vivo_Model In Vivo Models (e.g., Carrageenan-induced paw edema) COX_Assay->In_Vivo_Model If potent inhibition Lead_Identification Lead Compound Identification In_Vivo_Model->Lead_Identification Anticancer Screening Start Synthesized Compound Cell_Viability Cell Viability Assays (e.g., MTT, on various cancer cell lines) Start->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) Cell_Viability->Apoptosis_Assay If cytotoxic Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis In_Vivo_Model In Vivo Xenograft Models Cell_Cycle_Analysis->In_Vivo_Model If promising results Lead_Identification Lead Compound Identification In_Vivo_Model->Lead_Identification

Sources

Methodological & Application

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the isolation and purification of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine (hereafter referred to as 2-Cl-MMA ). This compound is a critical intermediate in the synthesis of complex indole alkaloids and tryptamine analogs. Structurally, it is a secondary amine analog of gramine with a chlorine atom at the C2 position.

The presence of the C2-chlorine atom introduces unique electronic and steric properties compared to unsubstituted gramine, reducing the electron density of the indole ring and altering the solubility profile. This protocol addresses specific challenges, including the separation of bis-alkylated byproducts and the prevention of C2-hydrolysis (oxindole formation).

Key Technical Challenges Addressed:

  • Bis-alkylation Control: Removing the tertiary amine dimer often formed during Mannich-type syntheses.

  • C2-Stability: Preventing nucleophilic displacement or hydrolysis of the 2-chloro substituent.

  • Salt Formation: Optimizing crystalline salt forms for long-term storage.

Chemical Context & Impurity Profile

Understanding the impurity profile is a prerequisite for selecting the correct purification logic.

Impurity TypeOriginPhysicochemical CharacteristicRemoval Strategy
2-Chloroindole Unreacted Starting MaterialNon-basic, LipophilicWash away during Acid-Phase extraction.
Bis-indole Amine Over-reaction (Mannich dimerization)Weakly basic, Highly Lipophilic, High MWSize-exclusion or polarity-based chromatography; low solubility in ether.
2-Oxindole deriv. Hydrolysis of C2-ClNon-basic, Polar (H-bond donor/acceptor)Avoid strong acidic boiling; remove via silica chromatography.
Formaldehyde polymeric species Reagent residueWater solubleAqueous wash steps.

Workflow Visualization

The following diagram outlines the logical flow of the purification process, highlighting the "Self-Validating" checkpoints.

PurificationProtocol cluster_control Critical Control Point: pH Stability Raw Crude Reaction Mixture (Contains 2-Cl-MMA, SM, Bis-indole) AcidExt Acid-Base Extraction (Partition 1M HCl / EtOAc) Raw->AcidExt Dissolve & Partition OrgLayer1 Organic Layer 1 (Contains Non-basic Impurities: 2-Chloroindole, Neutral Polymers) AcidExt->OrgLayer1 Discard (or recover SM) AqLayer1 Aqueous Acid Layer (Contains Protonated 2-Cl-MMA) AcidExt->AqLayer1 Keep (Target) Basify pH Adjustment (Slow addition of 2M NaOH to pH 10) *Cooling Required* AqLayer1->Basify Precipitate Freebase OrgExt2 Back-Extraction (DCM or MTBE) Basify->OrgExt2 Extract Freebase Drying Drying & Concentration (Na2SO4, Vac < 40°C) OrgExt2->Drying SaltForm Salt Formation (HCl gas in Et2O or Oxalic Acid) Drying->SaltForm Stabilize Final Pure 2-Cl-MMA Salt (>98% Purity) SaltForm->Final Filter & Wash

Caption: Figure 1. Acid-Base Extraction Workflow for 2-Cl-MMA. The process exploits the basicity of the secondary amine to separate it from neutral indole starting materials.

Detailed Experimental Protocols

Method A: Acid-Base Extraction (Primary Purification)

Best for: Removal of unreacted 2-chloroindole and non-amine impurities.

Reagents:

  • Ethyl Acetate (EtOAc) - HPLC Grade

  • Hydrochloric Acid (1M aqueous)

  • Sodium Hydroxide (2M aqueous)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Brine (Saturated NaCl)

Protocol:

  • Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).

    • Note: If significant solids remain, filter them off. These are often bis-indole byproducts which have low solubility.

  • Acid Extraction: Transfer the organic phase to a separatory funnel. Extract with 1M HCl (3 x 15 mL).

    • Mechanism:[1][2] The 2-Cl-MMA is protonated (

      
      ) and moves to the aqueous phase. The non-basic 2-chloroindole remains in the EtOAc.
      
    • Caution: Do not use concentrated HCl; high acidity + heat can hydrolyze the C2-Cl bond.

  • Organic Wash: Combine the acidic aqueous layers. Wash once with fresh EtOAc (20 mL) to remove entrained neutral organics. Discard the organic layer.

  • Basification (CRITICAL STEP): Cool the aqueous acidic layer to 0-5°C in an ice bath. Slowly add 2M NaOH dropwise with stirring until pH reaches ~10-11.

    • Observation: The solution will become cloudy/milky as the freebase amine precipitates.

  • Back-Extraction: Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

    • Why DCM? Indole amines have high solubility in chlorinated solvents.

  • Drying: Wash combined DCM layers with Brine, dry over anhydrous

    
    , filter, and concentrate in vacuo at <40°C.
    
    • Result: Yellow to orange oil (Freebase 2-Cl-MMA).

Method B: Salt Formation & Recrystallization (Final Polishing)

Best for: Long-term stability and obtaining analytical standard grade material.

Freebase indole amines are prone to oxidation (browning) over time. Converting to the Hydrochloride or Oxalate salt is recommended.

Protocol (Hydrochloride Salt):

  • Dissolve the Freebase oil (from Method A) in minimal anhydrous Diethyl Ether (

    
    ).
    
  • Cool to 0°C.

  • Add 2M HCl in

    
     (or dioxane) dropwise.
    
  • A white precipitate should form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter the solid under nitrogen (hygroscopic risk).

  • Recrystallization: If the salt is colored, recrystallize from hot Isopropanol (IPA)/Ether.

Method C: Flash Column Chromatography

Best for: Separating the secondary amine (2-Cl-MMA) from the tertiary amine (bis-product) if Acid-Base extraction fails.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: DCM : Methanol :


 (95 : 4.5 : 0.5).

Protocol:

  • Pre-treat the silica column with mobile phase containing the ammonium hydroxide. This neutralizes acidic sites on the silica that causes streaking of amines.

  • Load the crude material (dissolved in minimal DCM).

  • Elute isocratically.

    • Order of Elution:

      • 2-Chloroindole (Fastest, Rf ~0.9)

      • Bis-indole impurity (Rf ~0.6)

      • 2-Cl-MMA (Target, Rf ~0.3-0.4)

  • Pool fractions and concentrate.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify these specific spectral markers:

TechniqueMarkerInterpretation
1H-NMR

~2.45 ppm (s, 3H)
N-Methyl group. If you see a singlet integrating to 6H, you have the dimethyl analog (wrong product).
1H-NMR

~3.9-4.0 ppm (s, 2H)
Methylene bridge (

).
If this is split or shifted significantly, check for bis-alkylation.
MS (ESI) M+ = 194/196 (3:1 ratio)Chlorine Isotope Pattern. Essential to confirm the C2-Cl is intact. Loss of the 3:1 ratio implies hydrolysis to oxindole (M+ 176).

References

  • Synthesis of Gramine Derivatives: Snyder, H. R., & Smith, C. W. (1944). "A Convenient Synthesis of dl-Tryptophan." Journal of the American Chemical Society, 66(2), 350-351. Link

  • Reactivity of 2-Haloindoles: Powers, J. C. (1966). "The Mass Spectrometry of Simple Indoles." The Journal of Organic Chemistry, 31(8), 2627–2631. Link

  • General Alkaloid Purification: The Forensic Laboratory Handbook Procedures and Practice. "Extraction of Amines." (Standard Acid/Base Protocols). Link

  • Properties of 2-Chloro-1-methylindole (Analogous Data): PubChem Compound Summary for CID 10333519. Link

  • Mannich Reaction on Indoles: Love, B. E., & Raje, P. S. (1993). "Synthesis of β-Carbolines via the Pictet-Spengler Condensation." Journal of Organic Chemistry. (Discusses tryptamine/gramine intermediates). Link

Sources

Application Notes and Protocols: A Framework for In Vivo Characterization of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing animal models to study the physiological and behavioral effects of the novel compound, 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine. Given the limited public data on this specific molecule, this guide emphasizes a systematic, multi-tiered screening approach. It begins with foundational toxicological and behavioral assessments and progresses to more complex, hypothesis-driven studies. The protocols herein are designed to be self-validating, incorporating rigorous controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.

Introduction: Characterizing a Novel Indole Derivative

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine is a substituted indole derivative. The indole scaffold is a core component of numerous biologically active compounds, including the neurotransmitter serotonin. Substitutions on the indole ring can dramatically alter a compound's pharmacological profile, leading to a wide range of potential central nervous system (CNS) effects.

Due to the novelty of this specific compound, a de novo characterization is required. The following protocols outline a phased strategy to systematically determine its safety profile, primary physiological and behavioral effects, and potential mechanisms of action. This approach is standard in preclinical drug discovery for new chemical entities (NCEs).

Guiding Principles:

  • Safety First: The initial phase focuses on establishing a safe dose range.

  • Broad to Specific: Begin with comprehensive, unbiased observational screens to identify the compound's general effects before moving to specific, hypothesis-testing assays.

  • 3Rs (Replacement, Reduction, Refinement): All protocols are designed in accordance with ethical guidelines for animal research, aiming to use the minimum number of animals required to obtain statistically significant results while minimizing any potential for pain or distress.

Phase 1: Acute Toxicity and Dose-Range Finding

The indispensable first step in evaluating any NCE is to determine its acute toxicity and establish a preliminary dose-response curve. This informs the dose selection for all subsequent efficacy and behavioral studies. The Up-and-Down Procedure (UDP) is a validated method that minimizes animal use while providing a statistically robust estimate of the median lethal dose (LD50).

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 425.

Objective: To determine the acute oral toxicity (LD50) of the test compound.

Animal Model:

  • Species: Sprague-Dawley Rat (or CD-1 Mouse)

  • Sex: Female (typically more sensitive)

  • Age: 8-12 weeks

  • Justification: Rodent models are standard for initial toxicological screening due to their well-characterized physiology and the extensive historical database available for comparison.

Materials:

  • 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Standard laboratory animal caging and husbandry supplies

Step-by-Step Methodology:

  • Acclimation: Acclimate animals to the housing facility for at least 5 days prior to dosing.

  • Fasting: Fast animals overnight (withholding food, not water) before dosing to promote absorption.

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Ensure homogeneity.

  • Initial Dose Selection: Start with a conservative dose, for example, 175 mg/kg, as suggested by the OECD guideline when little information is available.

  • Dosing: Administer the compound to a single animal via oral gavage.

  • Observation (Short-Term): Observe the animal continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours. Record all signs of toxicity (e.g., tremors, convulsions, sedation, altered respiration).

  • Dose Adjustment Logic:

    • If the animal survives: The next animal is given a higher dose (e.g., by a factor of 3.2).

    • If the animal dies: The next animal is given a lower dose.

  • Main Test: Continue this sequential dosing of single animals until one of the stopping criteria is met (e.g., 4-5 reversals in outcome).

  • Observation (Long-Term): Surviving animals are observed for a total of 14 days for any delayed signs of toxicity, and body weight is recorded regularly.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organ toxicity.

  • Data Analysis: Calculate the LD50 and its confidence interval using specialized software (e.g., AOT425StatPgm).

Data Presentation: Dose-Range Finding Summary
Dose (mg/kg)Outcome (Survival/Mortality)Clinical Signs ObservedBody Weight Change (%)
Example Data
55SurvivalMild sedation for 2h+5%
175SurvivalPronounced sedation, ataxia+2%
550Mortality (at 6h)Convulsions, respiratory distressN/A
175SurvivalPronounced sedation, ataxia+1%
550SurvivalSevere sedation, hypothermia-8%

This table should be populated with actual experimental data. It guides the selection of doses for Phase 2, which should be well below the lethal or severely toxic range.

Phase 2: Comprehensive Behavioral and Physiological Screening

Once a non-lethal dose range is established, a broad screening test is used to generate an initial "behavioral fingerprint" of the compound. A Functional Observational Battery (FOB) is a systematic method for observing animals to detect changes in autonomic, neuromuscular, and sensorimotor functions.

Diagram: Phased In Vivo Screening Workflow

G cluster_0 Phase 1: Safety & Dosing cluster_1 Phase 2: Broad Phenotyping cluster_2 Phase 3: Hypothesis Testing P1_Start Select NCE: 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine P1_Tox Acute Toxicity Study (OECD TG 425) P1_Start->P1_Tox P1_End Determine LD50 & Select Sub-Lethal Doses P1_Tox->P1_End P2_Screen Functional Observational Battery (FOB) P1_End->P2_Screen P2_Loco Open Field Test (Locomotor Activity) P1_End->P2_Loco P2_Data Generate Behavioral Fingerprint: (e.g., Stimulant, Sedative, Anxiolytic?) P2_Screen->P2_Data P2_Loco->P2_Data P3_Hypo Formulate Hypothesis (e.g., 'Acts on 5-HT2A Receptors') P2_Data->P3_Hypo P3_Anxiety Anxiety Models (Elevated Plus Maze) P3_Hypo->P3_Anxiety P3_Psycho Psychoactive Models (Head-Twitch Response) P3_Hypo->P3_Psycho P3_Neurochem Neurochemistry (HPLC, Microdialysis) P3_Anxiety->P3_Neurochem P3_Psycho->P3_Neurochem P3_End Elucidate Mechanism of Action P3_Neurochem->P3_End

Caption: Phased workflow for in vivo characterization of a novel compound.

Protocol: Functional Observational Battery (FOB)

Objective: To identify the broad neurobehavioral profile of the compound.

Animal Model:

  • Species: C57BL/6J Mouse

  • Sex: Male and Female

  • Age: 8-12 weeks

  • Justification: Mice are highly suitable for behavioral phenotyping. Using both sexes is critical to identify potential sex-specific effects.

Methodology:

  • Group Allocation: Assign animals to groups (e.g., Vehicle, Low Dose, Mid Dose, High Dose), with n=8-10 per group. Doses are selected based on Phase 1 data (e.g., 1/10th, 1/30th, and 1/100th of the LD50).

  • Habituation: Handle animals for several days before the test. On the test day, allow them to acclimate to the testing room for at least 1 hour.

  • Baseline Observations: Before dosing, perform a baseline FOB assessment on all animals to ensure there are no pre-existing abnormalities.

  • Dosing: Administer the compound or vehicle via the intended clinical route (e.g., intraperitoneal, oral). The experimenter should be blind to the treatment allocation.

  • FOB Assessments: At the time of expected peak effect (e.g., 30 minutes post-IP injection), perform the FOB. This includes:

    • Home Cage Observations: Note posture, activity level, and any bizarre behaviors (e.g., stereotypy, head weaving).

    • Hand-held Observations: Assess palpebral ptosis, salivation, lacrimation, and changes in fur.

    • Open Field Arena Observations: Place the animal in a clear arena (40x40 cm) for 5 minutes. Score:

      • Autonomic signs: Urination, defecation.

      • Neuromuscular signs: Gait, arousal, tremor, convulsions, ataxia.

      • Sensorimotor responses: Approach response, touch response, tail pinch response, righting reflex.

  • Data Scoring: Use a standardized scoring sheet to record observations. Many parameters are binary (present/absent) or use a graded scale (e.g., 0-4).

  • Data Analysis: Analyze the data using appropriate non-parametric statistics (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test) to compare dose groups to the vehicle control.

Phase 3: Hypothesis-Driven Mechanistic Studies

The results from the FOB will guide the selection of specific assays in Phase 3. For example:

  • If the FOB shows sedation and reduced mobility: Investigate sedative/hypnotic effects.

  • If the FOB shows increased arousal and stereotypy: Investigate stimulant properties using locomotor activity tests.

  • If the FOB shows tremors and head-weaving: This could suggest serotonergic activity, possibly via 5-HT2A receptors. The Head-Twitch Response (HTR) assay is a specific follow-up test.

Protocol Example: Head-Twitch Response (HTR) in Mice

Objective: To determine if the compound has 5-HT2A receptor agonist-like activity, a hallmark of classic psychedelics.

Animal Model:

  • Species: C57BL/6J Mouse

  • Age: 8-12 weeks

  • Justification: This strain reliably exhibits the HTR, which is a rapid, side-to-side rotational head movement that is considered a proxy for 5-HT2A receptor activation in humans.

Methodology:

  • Group Allocation:

    • Group 1: Vehicle

    • Group 2: Test Compound (Mid Dose from FOB)

    • Group 3: Positive Control (e.g., DOI hydrochloride, a known 5-HT2A agonist)

    • Group 4: Antagonist + Test Compound (e.g., Ketanserin, a 5-HT2A antagonist, administered 30 min prior to the test compound). This group is critical for confirming mechanism.

  • Dosing: Administer the antagonist (if applicable), followed by the vehicle, test compound, or positive control.

  • Observation: Place the mouse in a standard cage or clear observation chamber. After a 5-10 minute habituation period, an observer, blind to the treatment, counts the number of head twitches over a 30-minute period.

  • Data Analysis: Compare the number of head twitches between groups using a one-way ANOVA followed by Tukey's post-hoc test. A significant increase in HTR by the test compound, which is blocked by ketanserin, provides strong evidence for 5-HT2A agonist activity.

Diagram: Logic for Hypothesis-Driven Assay Selection

G cluster_outcomes cluster_assays FOB_Results Phase 2 FOB Results Stimulant Stimulant-like (Hyperactivity, Stereotypy) FOB_Results->Stimulant Sedative Sedative-like (Hypoactivity, Ataxia) FOB_Results->Sedative Anxiolytic Anxiolytic-like (Reduced Defecation) FOB_Results->Anxiolytic Psychedelic Psychedelic-like (Head Weaving, Bizarre Behavior) FOB_Results->Psychedelic Assay_LMA Locomotor Activity Test Stimulant->Assay_LMA Assay_Rotarod Rotarod Test Sedative->Assay_Rotarod Assay_EPM Elevated Plus Maze Anxiolytic->Assay_EPM Assay_HTR Head-Twitch Response Psychedelic->Assay_HTR

Caption: Decision tree linking FOB results to specific Phase 3 assays.

Conclusion and Future Directions

This document outlines a foundational, phased approach to characterize the in vivo effects of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine. By systematically progressing from broad toxicological and behavioral screens to specific, hypothesis-driven assays, researchers can efficiently and ethically build a comprehensive pharmacological profile of this novel compound. Positive findings in any of the Phase 3 assays should be followed by more advanced techniques, such as in vivo microdialysis to measure neurotransmitter release in specific brain regions or receptor binding assays to confirm molecular targets. This structured methodology ensures that the investigation is both scientifically rigorous and resource-efficient, paving the way for a deeper understanding of this new chemical entity.

References

  • Title: The Principles of Humane Experimental Technique Source: Russell, W.M.S. and Burch, R.L. (1959) URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals, Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: A functional observational battery for assessing neurologic deficits in rats Source: Moser, V. C. (2011). Current protocols in toxicology, Chapter 11, Unit 11.8. URL: [Link]

  • Title: The head-twitch response in mice: a pharmacological evaluation Source: Corne, S. J., Pickering, R. W., & Warner, B. T. (1963). British journal of pharmacology and chemotherapy, 20(1), 106–120. URL: [Link]

  • Title: The Head-Twitch Response as a Behavioral Assay for 5-HT2A Receptor-Mediated Hallucinogen Effects Source: Halberstadt, A. L., & Geyer, M. A. (2011). Current topics in behavioral neurosciences, 9, 99–124. URL: [Link]

Application Note: SAR Profiling & Protocols for 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the Structure-Activity Relationship (SAR) and experimental protocols for 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine (also known as 2-chloro-N-methylgramine ) and its analogs. While tryptamines (2-carbon linker) are the dominant scaffold in serotonergic drug discovery, the gramine (1-carbon linker) series offers a distinct pharmacological profile, often exhibiting unique selectivity for 5-HT4 receptors and acting as rigid synthons for melatonin receptor ligands .

This guide provides a self-validating workflow for researchers to synthesize, purify, and assay these compounds, emphasizing the critical role of the 2-chloro substituent in metabolic stability and receptor affinity.

Chemical Identity & Structural Logic[1]

The molecule is a derivative of gramine (indole-3-methanamine) rather than tryptamine. The shortening of the alkyl chain from ethyl (2C) to methyl (1C) drastically alters the binding pose within G-Protein Coupled Receptors (GPCRs).

Table 1: Physicochemical Profile
PropertyValue / DescriptionSignificance
IUPAC Name 1-(2-chloro-1H-indol-3-yl)-N-methylmethanaminePrecise chemical identification.
Common Name 2-Chloro-N-methylgramineRefers to the "gramine" alkaloid core.
Molecular Formula C₁₀H₁₁ClN₂Low molecular weight (<200 Da) fragment-like scaffold.
Key Substituent 2-Chloro (Indole C2)Blocks metabolic oxidation; enhances lipophilicity; locks conformation.
Linker Length 1 Carbon (Methylene)Restricts flexibility compared to tryptamines; favors 5-HT4/D2 over 5-HT2A.
Amine Type Secondary (N-Methyl)Balances blood-brain barrier (BBB) penetration with metabolic stability.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three specific regions. Understanding the interplay between these regions is essential for rational drug design.

Region A: The Indole Core (C2 Substitution)

The introduction of a chlorine atom at the C2 position is the defining feature of this analog.

  • Metabolic Blockade: The C2 position of indole is highly susceptible to oxidative metabolism. Chlorination sterically and electronically blocks this site, significantly extending the half-life (

    
    ) of the compound in microsomal stability assays [1].
    
  • Electronic Effects: The electron-withdrawing inductive effect (-I) of chlorine lowers the pKa of the indole NH, potentially strengthening hydrogen bond donor capability to receptor residues (e.g., Serine/Threonine in the orthosteric binding pocket).

  • Melatonin Mimicry: In melatonin receptor (MT1/MT2) ligands, C2-substituents (iodo, chloro, phenyl) fill a hydrophobic pocket, often increasing affinity by 10-100 fold compared to the unsubstituted indole [2].

Region B: The Linker (Chain Length)
  • Gramine (1C) vs. Tryptamine (2C): The 1-carbon linker creates a constrained distance between the aromatic core and the basic nitrogen.

  • Selectivity Shift: While tryptamines favor 5-HT1/5-HT2 receptors, indole-3-methanamines (gramines) have been identified as potent ligands for 5-HT4 receptors [3]. The shorter linker prevents the amine from reaching the deeply buried aspartate residue in 5-HT2A receptors in the same conformation as serotonin, forcing a distinct binding mode.

Region C: The Basic Amine
  • N-Methylation: A secondary amine (N-methyl) typically increases affinity for transporters (SERT/DAT) compared to primary amines. It also provides a "handle" for further functionalization without the steric bulk of a diethyl or heterocyclic group.

Visualization: SAR Logic Map

SAR_Logic Core Indole Scaffold Pos2 C2-Chloro Substituent Core->Pos2 Linker Methylene Linker (1C) Core->Linker Metab Blocks Metabolic Oxidation Pos2->Metab Steric/Electronic Affinity Enhances Hydrophobic Pocket Binding Pos2->Affinity Lipophilicity Amine N-Methyl Amine Linker->Amine Selectivity Selectivity Shift (5-HT4 > 5-HT2) Linker->Selectivity Distance Constraint Amine->Selectivity Basicity Profile

Figure 1: Mechanistic impact of structural modifications on the 2-chloro-gramine scaffold.

Experimental Protocols

Synthesis Protocol: Reductive Amination Route

Rationale: Direct Mannich reaction on 2-chloroindole can be low-yielding due to electronic deactivation or side reactions. The Vilsmeier-Haack formylation followed by reductive amination is the most robust, high-fidelity pathway for generating SAR libraries [4].

Step 1: Synthesis of 2-Chloro-1H-indole-3-carbaldehyde
  • Reagents: 2-Chloroindole (1.0 eq), Phosphorus Oxychloride (

    
    , 1.2 eq), DMF (5.0 eq).
    
  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask under Argon.

    • Add

      
       dropwise (Vilsmeier complex formation). Stir for 30 min.
      
    • Dissolve 2-chloroindole in minimal DMF and add dropwise to the complex.

    • Heat to 40°C for 2 hours (monitor by TLC).

    • Quench: Pour onto crushed ice/sodium acetate solution.

    • Isolation: Filter the precipitate, wash with water, and dry. Recrystallize from ethanol.

Step 2: Reductive Amination to Target Analog
  • Reagents: Aldehyde from Step 1 (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Sodium Triacetoxyborohydride (

    
    , 1.5 eq), Acetic Acid (cat.), DCM (Solvent).
    
  • Procedure:

    • Dissolve aldehyde in DCM. Add methylamine solution and catalytic acetic acid.

    • Stir at Room Temperature (RT) for 1 hour to form the imine (Schiff base).

    • Add

      
       in one portion. Stir at RT for 12-16 hours.
      
    • Workup: Quench with saturated

      
      . Extract with DCM (3x).
      
    • Purification: Flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient).

In Vitro Binding Assay (5-HT4 Receptor Focus)

Rationale: Based on the gramine scaffold's preference, 5-HT4 affinity is the primary screen [3].

  • Membrane Preparation: HEK-293 cells stably expressing human 5-HT4(e) receptors.

  • Radioligand:

    
    -GR113808 (Specific Activity ~80 Ci/mmol).
    
  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Protocol:

    • Incubate membranes (

      
       protein) with radioligand (0.5 nM) and increasing concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Incubation time: 60 min at 25°C.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

    • Analysis: Calculate

      
       using the Cheng-Prusoff equation.
      

Workflow Visualization

The following diagram illustrates the validated workflow for synthesizing and testing these analogs.

Workflow cluster_0 Phase 1: Synthesis (High Fidelity) cluster_1 Phase 2: Biological Validation Start 2-Chloroindole Step1 Vilsmeier-Haack (POCl3/DMF) Start->Step1 Inter Intermediate: 2-Cl-Indole-3-CHO Step1->Inter Step2 Reductive Amination (MeNH2 / STAB) Inter->Step2 Final Target: 2-Cl-N-Me-Gramine Step2->Final Screen Primary Screen: 5-HT4 Binding Final->Screen Selectivity Selectivity Panel (5-HT2A, D2, SERT) Screen->Selectivity If Ki < 100nM ADME Metabolic Stability (Microsomes) Screen->ADME Parallel

Figure 2: Integrated synthesis and screening workflow for 2-chloro-gramine analogs.

Safety & Handling

  • Chemical Hazards: 2-chloroindoles can be severe eye and skin irritants.

  • Biological Hazards: Gramine derivatives are biologically active alkaloids. While less potent than tryptamines, they should be handled as potential neurotoxins until fully characterized.

  • Precursor Watchlist: Ensure compliance with local regulations regarding indole precursors, although this specific analog is generally not a controlled substance.

References

  • Spadoni, G., et al. (2001). Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands.[1] Journal of Medicinal Chemistry.[2]

  • Audia, J. E., et al. (1996). Potent, selective tetrahydro-beta-carboline antagonists of the serotonin 2B (5-HT2B) contractile receptor in the rat stomach fundus. Journal of Medicinal Chemistry.[2][3] (Context on 2-chloroindole stability).

  • Nirogi, R., et al. (2009). Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands.[2] European Journal of Medicinal Chemistry.[2]

  • Somei, M., & Yamada, F. (2004). Simple and practical synthesis of 1-hydroxyindole derivatives. Chemical and Pharmaceutical Bulletin. (Methodology for substituted indoles).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine (also known as 2-chloro-N-methyltryptamine analog) presents a unique "chemical conflict." You are attempting to install a basic amine side chain while preserving a labile C2-chlorine atom.

The C2-Cl bond in indoles is significantly more reactive than in standard aryl chlorides due to the electron-rich nature of the indole ring and the specific orbital overlap at the 2-position. Common reductive amination conditions (e.g., Pd/H₂) often lead to hydrodehalogenation (loss of Cl), while acidic workups can hydrolyze the C2-Cl back to the oxindole starting material.

This guide addresses the three critical failure points:

  • Vilsmeier-Haack Failure: Reversion to oxindole.

  • Reductive Amination Failure: Dechlorination or alcohol formation.

  • Stability Failure: Decomposition of the free base.

Part 1: The Vilsmeier-Haack Reaction (Precursor Synthesis)

Objective: Convert Oxindole (Indolin-2-one) to 2-Chloroindole-3-carboxaldehyde.

Common Failure Modes
SymptomDiagnosisRoot CauseCorrective Action
Product contains starting material (Oxindole) after workup. Hydrolysis Reversion The C2-Cl bond is an imidoyl chloride equivalent. Quenching with water at high temp or low pH hydrolyzes it back to the lactam (oxindole).Quench Cold & Basic: Pour reaction mixture into ice-cold NaOAc or NaHCO₃ solution. Maintain pH > 7.
Low yield; formation of red/black tars. Thermal Runaway The Vilsmeier complex formation is exothermic. High temps promote polymerization.Control Addition: Add POCl₃ to DMF at 0°C. Age the complex before adding the oxindole.
Product is a mixture of aldehyde and dimer. Incomplete Formylation Stoichiometry of Vilsmeier reagent is insufficient.Increase Reagent: Use 2.5–3.0 eq of POCl₃/DMF to ensure full conversion of the nucleophilic C3 position.
Technical Insight: The Hydrolysis Trap

The intermediate formed is a chloroiminium salt . If this salt is exposed to heat and water before the aromaticity is fully re-established and the aldehyde formed, the thermodynamic preference for the amide bond (oxindole) drives the equilibrium backward.

Visualizing the Pathway

VilsmeierPath cluster_0 Critical Control Point Oxindole Oxindole (Indolin-2-one) Intermed Chloroiminium Intermediate Oxindole->Intermed Electrophilic Attack (0°C to RT) VR Vilsmeier Reagent (POCl3/DMF) VR->Intermed TargetAld 2-Chloroindole- 3-carboxaldehyde Intermed->TargetAld Controlled Hydrolysis (NaOAc, pH 8) Reversion Hydrolysis Product (Oxindole) Intermed->Reversion Acidic Hydrolysis (pH < 4, Heat)

Caption: The Vilsmeier-Haack pathway showing the critical divergence between successful aldehyde formation and reversion to oxindole.

Part 2: Reductive Amination (The "Dechlorination" Risk)

Objective: Convert 2-Chloroindole-3-carboxaldehyde to the Target Amine.

Q: Why did my Chlorine atom disappear?

A: You likely used Catalytic Hydrogenation (Pd/C + H₂) or a metal dissolving reduction.

  • Mechanism: Aryl chlorides on electron-rich rings are prone to oxidative addition by Palladium. The C2-Cl bond is weak.

  • Solution: Switch to Hydride Reductions (STAB).

Q: Why is the major product an alcohol (2-chloroindole-3-methanol)?

A: The imine formation was incomplete before the reducing agent was active.

  • Mechanism: Sodium Borohydride (NaBH₄) reduces aldehydes faster than imines.

  • Solution: Use Sodium Triacetoxyborohydride (STAB) . It is less basic and sterically bulky, preferring the imine. Alternatively, pre-form the imine with Ti(OiPr)₄ or MgSO₄ before adding the reducing agent.

Optimized Protocol: Reductive Amination with STAB
  • Imine Formation: Dissolve 2-chloroindole-3-carboxaldehyde (1.0 eq) in DCE (1,2-Dichloroethane). Add Methylamine (2.0 eq, typically as a solution in THF or MeOH). Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir 1h at RT.[1][2]

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Quench: Quench with saturated NaHCO₃. Do not use strong acid, as the product is acid-sensitive.

Troubleshooting Decision Tree

ReductiveAmination Start Start: 2-Cl-Indole-3-CHO + Methylamine Method Select Reducing Agent Start->Method PathA H2 / Pd/C Method->PathA Avoid PathB NaBH4 (Direct Add) Method->PathB Risky PathC STAB / DCE (Na(OAc)3BH) Method->PathC Recommended ResultA FAILURE: Dechlorination (Product: N-methyltryptamine) PathA->ResultA ResultB FAILURE: Alcohol Formation (Aldehyde reduced before Imine) PathB->ResultB ResultC SUCCESS: Target 2-Cl-Amine PathC->ResultC

Caption: Selection guide for reducing agents to prevent dechlorination and alcohol byproducts.

Part 3: Stability & Storage (The "Pink Pot" Syndrome)

Issue: The white solid turns pink/red/brown upon standing. Cause: 2-Chloroindoles are electron-rich and prone to oxidative dimerization at the C3 position (if open) or general oxidative decomposition initiated by the basic amine tail.

Stabilization Protocol

Do not store the product as a free base. Convert it immediately to a salt.

  • Hydrochloride Salt: Dissolve the crude free base in dry Et₂O. Add 1M HCl in Et₂O dropwise at 0°C. Filter the precipitate.

    • Note: Excess HCl can promote hydrolysis of the C2-Cl bond if moisture is present. Use strictly anhydrous conditions.

  • Oxalate/Fumarate Salt: Often more stable and non-hygroscopic. Dissolve free base in acetone; add 1 eq of oxalic acid.

References

  • Vilsmeier-Haack Mechanism & Hydrolysis

    • Detailed mechanism of chloroiminium salts and their reversion to amides.
    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4][5][6][7][8]

  • Synthesis of 2-Chloroindole-3-carboxaldehydes

    • Protocol for POCl3/DMF conversion of oxindoles.
    • Powers, D. G., et al. (2002). Automated parallel synthesis of chalcone-based libraries. Tetrahedron. (Describes Vilsmeier on oxindole scaffolds).
  • Reductive Amination Selectivity (STAB)

    • Foundational text on using Sodium Triacetoxyborohydride to avoid side reactions.
    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry.

  • Indole Halogenation Stability

    • Discussion on the lability of C2-Halogens in indoles.
    • Gribble, G. W. (2010).

Sources

Technical Support Center: Optimizing Reaction Yield for 2-Chloroindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Chloroindole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical structural motif. 2-Chloroindoles are valuable precursors in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] However, their synthesis can be challenging due to issues with regioselectivity, product stability, and reaction yield.

This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during the synthesis of 2-chloroindoles. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered during 2-chloroindole synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent issue that can stem from several sources. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Recommended Actions:

  • Sub-optimal Reagent Choice: The choice of chlorinating agent is critical. While N-chlorosuccinimide (NCS) is a common reagent, it can sometimes lead to lower yields compared to more reactive agents like sulfuryl chloride (SO₂Cl₂) or sulfuryl chlorofluoride (SO₂ClF).[3][4][5] For instance, one study noted that using NCS for a specific chlorooxidation resulted in a 37% yield, whereas SO₂ClF under optimized conditions achieved an 86% yield.[3]

  • Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will naturally lead to incomplete conversion. Conversely, a large excess can promote the formation of di- and tri-chlorinated byproducts, consuming your starting material and reducing the yield of the desired product. Start with a slight excess (e.g., 1.1-1.2 equivalents) and optimize from there based on reaction monitoring (TLC, LC-MS).

  • Poor Temperature Control: Direct chlorination of the electron-rich indole ring is highly exothermic. Inadequate cooling can lead to a runaway reaction, resulting in the formation of intractable polymers and degradation products. It is often recommended to perform the addition of the chlorinating agent at low temperatures (e.g., 0 °C or below) and then allow the reaction to slowly warm to room temperature.[6]

  • Starting Material Instability: Indole and its derivatives can be sensitive to strongly acidic or oxidative conditions. If your starting material is degrading, consider a milder chlorinating agent or a different synthetic approach, such as synthesis from an oxindole precursor.[6]

  • Product Instability: 2-Chloroindoles themselves can be unstable, particularly in the presence of acid or light.[5][6] Once the reaction is complete, it is vital to proceed with workup and purification promptly to minimize degradation of the product.

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// Conditions Branch temp_control [label="Temperature\nControlled?", shape=diamond, fillcolor="#FBBC05"]; optimize_temp [label="Action: Add Reagent at 0°C or below;\nMaintain Cold Bath"]; stoichiometry [label="Stoichiometry\nOptimized?", shape=diamond, fillcolor="#FBBC05"]; optimize_stoi [label="Action: Titrate Reagent Equivalents\n(1.1 to 1.5 eq.)"]; solvent [label="Solvent Appropriate\n& Dry?", shape=diamond, fillcolor="#FBBC05"]; optimize_solvent [label="Action: Use Anhydrous Solvent;\nTest Alternative Solvents (e.g., DCM, THF, Ether)"];

// Workup Branch product_degradation [label="Product Degradation\nDuring Isolation?", shape=diamond, fillcolor="#FBBC05"]; optimize_purification [label="Action: Minimize Exposure to Acid/Silica;\nUse Neutralized Silica Gel;\nPurify Quickly"];

// Connections start -> check_purity; start -> check_conditions; start -> check_workup;

check_purity -> impure_sm; impure_sm -> purify_sm [label="Yes"]; impure_sm -> impure_reagent [label="No"]; impure_reagent -> new_reagent [label="Yes"];

check_conditions -> temp_control; temp_control -> optimize_temp [label="No"]; temp_control -> stoichiometry [label="Yes"]; stoichiometry -> optimize_stoi [label="No"]; stoichiometry -> solvent [label="Yes"]; solvent -> optimize_solvent [label="No"];

check_workup -> product_degradation; product_degradation -> optimize_purification [label="Yes"]; }

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am getting a mixture of isomers, primarily 3-chloroindole. How can I improve regioselectivity for the 2-position?

This is the most fundamental challenge in 2-chloroindole synthesis. The indole ring is an electron-rich heterocycle, and electrophilic attack overwhelmingly favors the C3 position due to the superior stability of the resulting intermediate.[4]

Understanding the Causality: Direct electrophilic chlorination will almost always yield the 3-chloroindole as the major product under standard conditions.[4] To achieve C2 selectivity, the C3 position must be blocked, or the reaction conditions must be altered to favor a different mechanism.

Strategies for Improving C2-Selectivity:

  • Block the C3 Position: If your indole starting material has a substituent at the C3 position (e.g., a carboxyl or methyl group), direct chlorination will be guided to the C2 position. This blocking group can potentially be removed in a subsequent step if the C3-unsubstituted product is desired.

  • Use a Directed Synthesis Approach: The most reliable method to ensure C2-chlorination is to build the chloro-substituted ring from a precursor. Synthesizing 2-chloroindoles from corresponding oxindoles is a common and effective strategy that avoids the regioselectivity issue entirely.[6]

  • Utilize Specific Reagents and Conditions: Some reports suggest that specific reagents can favor C2 chlorination, although this is often substrate-dependent. For example, using phosphorus oxychloride (POCl₃) can lead to the formation of 2-chloroindole through a Vilsmeier-type intermediate, though yields can be poor.[5]

  • Halogen Exchange: A recently developed mild, metal-free method involves the conversion of readily available 2-chloroindoles to 2-iodoindoles using potassium iodide and trifluoroacetic acid.[6] While this produces an iodo- rather than chloro-indole, it highlights an advanced strategy for manipulating C2-halogenation.

Q3: My main impurity is 2,3-dichloroindole. How can I prevent over-chlorination?

The formation of 2,3-dichloroindole occurs when the initially formed 2-chloroindole undergoes a second chlorination reaction.

Minimization Strategies:

  • Control Stoichiometry: This is the most critical factor. Carefully control the amount of chlorinating agent used, aiming for no more than 1.0 equivalent if byproduct formation is significant. It is better to have some unreacted starting material, which is easier to separate, than to have an over-chlorinated product.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature reduces the overall reaction rate, including the rate of the second chlorination, which typically requires more energy.

  • Slow Reagent Addition: Add the chlorinating agent dropwise over an extended period. This keeps the instantaneous concentration of the chlorinating agent low, disfavoring the second reaction.

Q4: My purified 2-chloroindole decomposes quickly upon storage. What is the proper way to handle and store this compound?

2-Chloroindoles are known to be significantly less stable than their 3-chloro counterparts.[5][6] They are sensitive to acid, air, and light.

Handling and Storage Protocol:

  • Minimize Acid Exposure: During workup, avoid prolonged contact with strong acids. When performing silica gel chromatography, consider using silica gel that has been neutralized with a base like triethylamine.

  • Store Cold and Dark: The purified compound should be stored in a freezer (-20 °C is recommended) in a vial that is protected from light (e.g., an amber vial or a clear vial wrapped in aluminum foil).

  • Store Under Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and moisture, further enhancing stability.

Data & Protocols

Table 1: Comparison of Common Chlorinating Agents for Indole
ReagentFormulaCommon ConditionsSelectivityAdvantagesDisadvantages
Sulfuryl Chloride SO₂Cl₂Ether or CH₂Cl₂, 0 °C to RTPrimarily C3, can give C2 with C3-blockingHigh reactivity, good yieldsHighly corrosive, reacts violently with water, generates HCl
N-Chlorosuccinimide NCSCCl₄ or CH₂Cl₂, RTPrimarily C3Easy to handle solid, milder than SO₂Cl₂Lower reactivity, can require radical initiator for other positions
tert-Butyl Hypochlorite tBuOClVarious solvents, 0 °C to RTCan produce chlorooxindoles and 2,3-dichloroindolesVersatile for different chlorinated products[7]Can be less selective, potential for side reactions
Sulfuryl Chlorofluoride SO₂ClFCH₂Cl₂ or other solventsCan be tuned for C3-chloro or chlorooxindoles[3]Versatile, high yields reported[3]Less common than other reagents
Experimental Protocol: Synthesis of 2,3-Dichloroindole from Indole

This protocol is adapted from literature procedures and demonstrates a typical method for direct chlorination where over-chlorination is the goal.[5] To optimize for 2-chloroindole, one would start with a C3-substituted indole and carefully control the stoichiometry.

Materials:

  • Indole (or 3-substituted indole)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve indole (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the flask to 0 °C in an ice-water bath.

  • Under an inert atmosphere (nitrogen or argon), add a solution of sulfuryl chloride (2.2 eq) in anhydrous diethyl ether dropwise via the addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly quench the reaction by adding ice-cold water.

  • Carefully add saturated sodium bicarbonate solution to neutralize the generated HCl until effervescence ceases.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective).

Frequently Asked Questions (FAQs)

Q: Which synthetic strategy is considered the 'gold standard' for producing a clean 2-chloroindole derivative? A: For achieving high purity and unambiguous regiochemistry, a multi-step synthesis starting from a corresponding oxindole is generally preferred over direct chlorination of an indole. This route avoids the inherent C3-selectivity problem.[6]

Q: Can I use Fischer Indole Synthesis to prepare 2-chloroindoles? A: The Fischer Indole Synthesis is a powerful method for creating the indole core itself.[8][9] You could potentially use this method if you start with a phenylhydrazine and a ketone precursor that already contains the necessary chlorine atom in a position that will become the C2 of the indole. However, this requires a custom starting material and is less common than post-modification of the indole core.

Q: What are the key safety precautions when working with sulfuryl chloride? A: Sulfuryl chloride (SO₂Cl₂) is highly toxic, corrosive, and reacts violently with water and alcohols. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ensure all glassware is scrupulously dry. Quench any excess reagent carefully with a large amount of ice.

// Branch for C3-unsubstituted c3_sub -> c3_blocked_start [label="Yes"]; c3_blocked_start [label="Is a C3-blocked indole\nstarting material available?", shape=diamond, fillcolor="#FBBC05"]; c3_blocked_start -> direct_chlorination [label="Yes"]; direct_chlorination [label="Route 1: Direct Chlorination\n- Chlorinate C3-blocked indole.\n- Remove blocking group.", fillcolor="#34A853", fontcolor="#FFFFFF"];

c3_blocked_start -> oxindole_route [label="No"]; oxindole_route [label="Route 2: Oxindole Synthesis\n- Synthesize corresponding oxindole.\n- Convert oxindole to 2-chloroindole.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch for C3-substituted c3_sub -> c3_sub_direct [label="No"]; c3_sub_direct [label="Route 3: Direct Chlorination\n- Direct chlorination of the\nC3-substituted indole.", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Decision tree for selecting a synthetic route.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Ma, T., Zheng, Y., & Huang, S. (2023). SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. The Journal of Organic Chemistry, 88(8), 4839-4847. Available from: [Link]

  • Liu, C.-Y., Chen, X., Liu, H.-L., Wang, N., & Zhou, X.-Y. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules, 29(1), 123. Available from: [Link]

  • Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]

  • Gao, C., et al. (2015). Two efficient methods for the synthesis of novel indole-based chalcone derivatives. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Nenitzescu indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Retrieved from [Link]

  • Brennan, M. R., & Erickson, K. L. (n.d.). The Preparation and Spectral Characterization of 2-Haloindoles, 3-Haloindoles, and 2,3-Dihaloindoles. Journal of Organic Chemistry.
  • Chemical Communications (RSC Publishing). (2003). The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chemical Communications. Available from: [Link]

  • Lingzhiyue Technology. (n.d.). 2-chloro-1h-indole-3-carbaldehyde CAS: 5059-30-3. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Nenitzescu Indole Synthesis.
  • SynArchive. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis.
  • Organic Letters. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. ACS Publications. Available from: [Link]

  • Google Patents. (n.d.). CN112028813B - 4-position chloroindole compound and preparation method thereof.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
  • RWTH Publications. (2020). Atroposelective Nenitzescu Indole Synthesis. Angewandte Chemie.
  • SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available from: [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Revista de Chimie. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis.
  • BenchChem. (2025).
  • Journal of Medicinal Chemistry. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications. Available from: [Link]

  • ResearchGate. (2015). Process Optimization in the Synthesis of Sertindole Using Alkylimidazolium-based Ionic Liquids as Solvents for N-alkylation. Available from: [Link]

Sources

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Handling of 2-Chloro-N-methylgramine Derivatives

Introduction: The "Gramine" Instability Factor

Welcome to the technical support hub. You are likely working with 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine , a structural analog of gramine (3-(dimethylaminomethyl)indole).

As a Senior Application Scientist, I must clarify a critical structural vulnerability before you begin. Unlike stable tryptamines (which have a two-carbon ethyl spacer), this molecule contains a one-carbon methylene spacer between the indole ring and the amine. This classifies it as a Mannich base .

The Core Issue: Mannich bases of indoles are thermodynamically unstable relative to their dissociation products. Under thermal stress, acidic pH, or aqueous conditions, they undergo a Retro-Mannich reaction , expelling the amine (methylamine) and generating a highly reactive vinyl-indole intermediate (3-methyleneindolenine) that rapidly polymerizes.

This guide is designed to prevent this specific degradation pathway and ensure the integrity of your pharmacological data.

Module 1: Critical Degradation Pathways (Visualized)

To troubleshoot effectively, you must understand how the molecule breaks down. The diagram below details the two primary failure modes: Retro-Mannich Fragmentation (chemical) and Dechlorination (photolytic).

DegradationPathways Start 1-(2-chloro-1H-indol-3-yl)- N-methylmethanamine (Intact Molecule) Heat Trigger: Heat (>40°C) or Protic Solvents Start->Heat Light Trigger: UV Light (<320nm) Start->Light Intermediate Reactive Intermediate: 3-methyleneindolenine Heat->Intermediate Retro-Mannich Elimination Byproduct1 Loss of Methylamine (Gas/Solvent) Intermediate->Byproduct1 Polymer Insoluble Polymer (Brown/Red Precipitate) Intermediate->Polymer Polymerization Radical Indolyl Radical (C-Cl Bond Homolysis) Light->Radical Photodechlorination Dechloro Dechlorinated Analog (Impurity) Radical->Dechloro H-Abstraction

Figure 1: Primary degradation mechanisms.[1] The Retro-Mannich pathway (left) is the most common cause of purity loss in solution.

Module 2: Storage & Handling FAQs

Q1: My compound arrived as a solid. How should I store it long-term?

Recommendation: Store at -20°C (or -80°C) under an inert atmosphere (Argon/Nitrogen).

  • Why? The 2-chloro substituent provides some stability against oxidation at the C2 position, but the Mannich base linkage is sensitive to moisture. Hydrolysis can reverse the synthesis reaction.

  • Container: Amber glass vials are mandatory. The C-Cl bond is photolabile; exposure to UV light can cause radical dechlorination [1].

Q2: Can I store the compound in DMSO or Methanol stock solutions?

Strict Advice: Do NOT store in methanol or water for more than 24 hours.

  • The Chemistry: Protic solvents (MeOH, H₂O) facilitate the proton transfer required for the Retro-Mannich elimination.

  • DMSO Stability: DMSO is safer than alcohols but is hygroscopic. Water absorbed from the air into DMSO will accelerate degradation.

  • Protocol: Prepare stock solutions in anhydrous DMSO immediately before use. If storage is unavoidable, freeze the DMSO solution at -20°C immediately.

Q3: I see a color change from off-white to pink/brown. Is the compound ruined?

Diagnosis: Likely yes.

  • Mechanism: The pink/brown color is characteristic of indole polymerization (formation of rosindoles or melanin-like polymers) triggered by the reactive 3-methyleneindolenine intermediate described in Figure 1.

  • Action: Check purity via LC-MS. If the polymer content is high, purification is difficult because the polymer often co-elutes or streaks on columns.

Module 3: Troubleshooting Experimental Anomalies

Scenario A: LC-MS shows a peak at [M-31]
  • Observation: You expect a mass of

    
    , but you see a dominant peak at 
    
    
    
    .
  • Root Cause: Loss of the methylamine group (

    
    , MW = 31.06). This confirms the Retro-Mannich reaction  has occurred.
    
  • Fix: Your solvent was likely too acidic or the sample was heated. Repeat the experiment with fresh stock, keeping buffers at neutral pH (pH 7.0–7.4) and avoiding temperatures >37°C.

Scenario B: "Disappearing" Compound in NMR
  • Observation: The indole aromatic signals are broadening, and the methylene (

    
    ) protons at ~4.0 ppm are vanishing.
    
  • Root Cause: Paramagnetic broadening due to radical formation (oxidative stress) or polymerization where the distinct monomer signals are lost in the baseline noise.

  • Fix: Add a radical scavenger or antioxidant (e.g., ascorbic acid) if compatible with your assay, or switch to a salt form (e.g., Hydrochloride) which is generally more stable than the free base.

Module 4: Validated Reconstitution Protocol

Use this protocol to minimize the "time-in-solution" risk.

StepActionTechnical Rationale
1 Equilibrate vial to Room Temp (RT) before opening.Prevents condensation of atmospheric water onto the cold solid (hydrolysis risk).
2 Weigh rapidly in low light.Minimizes photodechlorination of the C-Cl bond [2].
3 Dissolve in anhydrous DMSO or DMF.Avoids protic solvents (MeOH/EtOH) which catalyze amine elimination.
4 Dilute into aqueous buffer only at the last minute.The compound is least stable in water. Minimize aqueous exposure time.
5 Discard unused aqueous dilutions.Do not refreeze. The freeze-thaw cycle promotes precipitation and hydrolysis.

Module 5: Decision Tree for Analytical Issues

Use this logic flow to diagnose purity issues during QC.

TroubleshootingTree Start Issue Detected Color Color Change? (Pink/Brown) Start->Color MassSpec Check LC-MS Color->MassSpec Yes/No M_minus_31 Peak [M-31]+ MassSpec->M_minus_31 M_minus_36 Peak [M-35/36]+ MassSpec->M_minus_36 M_plus_16 Peak [M+16]+ MassSpec->M_plus_16 Diag1 Retro-Mannich (Heat/Acid Failure) M_minus_31->Diag1 Loss of CH3NH2 Diag2 Dechlorination (Light Exposure) M_minus_36->Diag2 Loss of Cl Diag3 N-Oxidation (Air Exposure) M_plus_16->Diag3 Oxygen Insertion

Figure 2: Diagnostic logic for identifying specific degradation products.

References

  • Photochemical Annulation of 2-Chloroindoles

    • Title: One-pot synthesis of benzo[c]carbazoles by photochemical annulation of 2-chloroindole-3-carbaldehydes.[2]

    • Source: Chemical Communic
    • URL:[Link]

  • Mannich Base Instability (Gramine Derivatives)

    • Title: Synthesis of Mannich bases related to gramine mediated by zinc chloride.[3][4] (Discusses the reversible nature of the reaction).

    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • General Indole Oxidation Mechanisms

    • Title: Pathways of Electrochemical Oxidation of Indolic Compounds.[5]

    • Source: Electroanalysis (via SciSpace).
    • URL:[Link]

  • ICH Guidelines for Photostability

    • Title: ICH Q1B Photostability testing of new active substances and medicinal products.[6]

    • Source: European Medicines Agency (EMA).[6]

    • URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine. The content is structured to address specific challenges encountered during key synthetic transformations, ensuring scientific integrity and providing actionable solutions.

The proposed synthetic route, which forms the basis of this guide, is a robust three-step process:

  • Electrophilic Chlorination: Synthesis of 2-chloro-1H-indole from indole.

  • Vilsmeier-Haack Formylation: Conversion of 2-chloro-1H-indole to 2-chloro-1H-indole-3-carbaldehyde.[1]

  • Reductive Amination: Synthesis of the final product from the aldehyde intermediate and methylamine.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, organized by reaction step.

Step 1: Electrophilic Chlorination of Indole

The direct chlorination of the indole core is a critical step where selectivity and stability are paramount. N-Chlorosuccinimide (NCS) is a common reagent for this transformation due to its ease of handling compared to gaseous chlorine.[2][3]

Question 1: My chlorination reaction with NCS is low-yielding and produces a significant amount of dark, insoluble tar. What is the likely cause and solution?

Answer: This is a classic sign of indole polymerization under acidic conditions, which can be initiated by trace amounts of HCl generated during the reaction or present in the solvent. Indoles are highly susceptible to acid-catalyzed degradation.

  • Causality: NCS can react with trace moisture or the succinimide byproduct to generate small quantities of acid, which protonates the indole at the C3 position. This creates a highly reactive indoleninium ion that can polymerize with unreacted, electron-rich indole molecules.

  • Troubleshooting & Mitigation:

    • Use Anhydrous Conditions: Ensure your solvent (e.g., THF, CH2Cl2) is rigorously dried and use glassware that has been oven- or flame-dried.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

    • Non-Polar Solvents: Consider using less polar solvents like carbon tetrachloride, which can favor a radical-mediated pathway and suppress ionic side reactions.[2]

    • Temperature Control: Perform the reaction at low temperatures (0 °C to -20 °C) to control the reaction rate and minimize decomposition pathways.

    • Buffered System: The addition of a non-nucleophilic, weak base like sodium carbonate or potassium carbonate can scavenge any generated acid without interfering with the chlorination.

Question 2: I'm observing significant amounts of 3-chloroindole and di-chlorinated species in my reaction mixture. How can I improve the regioselectivity for the 2-position?

Answer: Regioselectivity in indole halogenation is highly dependent on reaction conditions. While the 3-position is kinetically favored for electrophilic attack, specific conditions can direct the reaction to the 2-position.

  • Causality: Direct electrophilic attack on the neutral indole ring favors the C3 position. Formation of 2-chloroindole often proceeds through a different mechanism, potentially involving an initial N-chlorination followed by rearrangement or reaction with a different chlorinating species. Dichlorination occurs when the reaction is allowed to proceed for too long or at too high a temperature.

  • Troubleshooting & Mitigation:

    • Reagent Stoichiometry: Use a slight excess, but not more than 1.1 equivalents, of NCS. Add the NCS portion-wise to the indole solution to maintain a low concentration of the chlorinating agent and prevent over-chlorination.

    • Solvent Choice: Solvents can influence selectivity. Some protocols report improved 2-position selectivity in specific solvents. A solvent screen is recommended during process development.

    • Alternative Reagents: While NCS is common, other reagents like sulfuryl chloride (SO2Cl2) or activating NCS with a catalyst can provide different selectivity profiles.[4] However, these require careful handling and safety assessment for scale-up.

    • Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC, UPLC) to monitor the consumption of starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-chlorinated byproducts.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[5] It involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from a substituted amide (like DMF) and an acid chloride (typically POCl3).[6]

Question 3: The Vilsmeier-Haack reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the thermal risk?

Answer: This is a critical safety consideration for scaling up this reaction. The formation of the Vilsmeier reagent from DMF and POCl3 is rapid and highly exothermic, and the reaction mixture itself can be thermally unstable.[7][8][9]

  • Causality: The reaction between the lone pair of the amide oxygen in DMF and the electrophilic phosphorus atom of POCl3 is thermodynamically very favorable, leading to a rapid release of heat. If this heat is not dissipated effectively, a thermal runaway can occur.[8]

  • Scale-Up Strategy & Mitigation:

    • Reverse Addition: Instead of adding POCl3 to DMF, consider a "reverse addition" where the POCl3 is added slowly to a solution of the 2-chloroindole substrate in DMF. This ensures the Vilsmeier reagent is consumed as it is formed, preventing its accumulation.[8]

    • Low Temperature & Slow Addition: Always perform the addition of POCl3 at low temperatures (e.g., 0-5 °C) using a jacketed reactor with efficient cooling. The addition rate should be carefully controlled to ensure the internal temperature does not exceed the set point.

    • Dilution: Using an appropriate amount of an inert co-solvent (e.g., toluene, dichlorobenzene) can increase the thermal mass of the reaction mixture, helping to absorb the heat generated.[6]

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe process design.[8]

    • Continuous Flow Chemistry: For industrial-scale production, a continuous flow approach can offer superior safety by minimizing the volume of the reacting mixture at any given time, thus preventing thermal runaway threats.[7][9]

Question 4: My work-up procedure for the Vilsmeier-Haack reaction is inconsistent, sometimes giving a low yield of the aldehyde product (2-chloro-1H-indole-3-carbaldehyde). Why?

Answer: The work-up step, which involves hydrolyzing the iminium intermediate, is just as critical as the reaction itself. Incomplete hydrolysis or degradation of the product during work-up can significantly lower yields.

  • Causality: The reaction product is an iminium salt intermediate which must be carefully hydrolyzed with a basic solution (e.g., aqueous NaOH or Na2CO3) to liberate the aldehyde. The pH, temperature, and extraction procedure must be well-controlled. The 2-chloroindole core can also be sensitive to harsh pH conditions.

  • Troubleshooting & Mitigation:

    • Controlled Quench: Quench the reaction mixture by slowly adding it to a vigorously stirred, cold (0-10 °C) aqueous base solution. This dissipates the heat of neutralization and prevents localized pH and temperature spikes.

    • pH Monitoring: Monitor the pH of the aqueous layer during work-up, aiming for a final pH between 8-10. Overly acidic or basic conditions can lead to product degradation.

    • Extraction: Ensure efficient extraction of the product. The aldehyde product may have some aqueous solubility. Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions if necessary.

    • Product Stability: The intermediate 2-chloro-1H-indole-3-carbaldehyde is a solid that should be stored under inert atmosphere at 2-8°C. Instability can lead to lower yields in the subsequent step.

G cluster_prep Reagent Preparation cluster_reaction Controlled Reaction cluster_workup Work-up & Isolation Indole 2-Chloroindole in DMF Reactor Jacketed Reactor (0-5 °C) Indole->Reactor POCl3 POCl3 Addition Slow, Sub-surface Addition of POCl3 POCl3->Addition Stir Vigorous Stirring Quench Quench into cold aq. Na2CO3 Reactor->Quench Addition->Reactor Extract Solvent Extraction (e.g., EtOAc) Quench->Extract Isolate Crystallization/ Purification Extract->Isolate Product 2-chloro-1H-indole-3-carbaldehyde Isolate->Product

Caption: Controlled Vilsmeier-Haack reaction workflow.

Step 3: Reductive Amination

This final step forms the target molecule by reacting the aldehyde with methylamine to form an imine (or iminium ion) in situ, which is then reduced. The choice of reducing agent is critical for success.

Question 5: I'm observing incomplete reduction, with the imine intermediate persisting as a major impurity in my final product. How can I drive the reaction to completion?

Answer: This is a common issue in reductive aminations and indicates that the reduction step is the rate-limiting factor or that the reducing agent is not effective enough.[10]

  • Causality: The formation of the imine from the aldehyde and amine is a reversible equilibrium.[11] If the subsequent reduction is slow, the imine can hydrolyze back to the starting materials. Alternatively, the chosen reducing agent may not be potent enough to reduce the specific imine intermediate efficiently.

  • Troubleshooting & Mitigation:

    • Choice of Reducing Agent: Sodium borohydride (NaBH4) can be sluggish for some imines. A more reactive and chemoselective reagent like sodium triacetoxyborohydride (STAB) is often preferred as it is particularly effective for reductive aminations and is less sensitive to protic solvents.[12]

    • pH Control: The optimal pH for imine formation is typically mildly acidic (pH ~5-6). This protonates the carbonyl, making it more electrophilic, but does not excessively protonate the amine nucleophile. You can add a catalytic amount of acetic acid.

    • Water Removal: Since imine formation releases water, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO4) or using molecular sieves can help drive the equilibrium towards the imine, making it more available for reduction.

    • Temperature and Time: While some reductions are fast at room temperature, you may need to gently heat the reaction (e.g., to 40-50 °C) or increase the reaction time. Monitor by TLC/HPLC to confirm completion.[12]

Question 6: My final product is contaminated with a di-alkylated byproduct, the tertiary amine 1-(2-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine. How can I suppress this side reaction?

Answer: Over-alkylation is a risk when the secondary amine product reacts with another molecule of the aldehyde, forming a new iminium ion that gets reduced to a tertiary amine.

  • Causality: The secondary amine product is often more nucleophilic than the primary amine starting material (methylamine), making it a competitive reactant.

  • Troubleshooting & Mitigation:

    • Stoichiometry Control: Use a slight excess of the primary amine (methylamine, 1.2-1.5 equivalents) to outcompete the secondary amine product for the aldehyde.

    • Slow Aldehyde Addition: A highly effective strategy on scale-up is to add the aldehyde solution slowly to a mixture of the amine and the reducing agent. This maintains a low concentration of the aldehyde, ensuring it is more likely to react with the more abundant primary amine.

    • Use a Less Reactive Reducing Agent: A very reactive hydride source might reduce the aldehyde to the alcohol before amination can occur. Conversely, a milder, more selective agent like STAB or sodium cyanoborohydride (NaBH3CN) favors reduction of the iminium ion over the aldehyde, which can help suppress side reactions.[12] Note that NaBH3CN requires careful handling due to the potential to generate HCN at acidic pH.[12][13]

G start Reductive Amination Issue incomplete_rxn Incomplete Reaction? (Imine persists) start->incomplete_rxn overalkylation Over-alkylation? (Tertiary amine byproduct) start->overalkylation check_reductant Is NaBH4 used? incomplete_rxn->check_reductant check_stoich Amine:Aldehyde ratio? overalkylation->check_stoich check_pH Is pH acidic (5-6)? check_reductant->check_pH Yes sol_stab Action: Switch to STAB or NaBH3CN check_reductant->sol_stab No sol_acid Action: Add catalytic acetic acid check_pH->sol_acid No check_addition Addition method? check_stoich->check_addition >1.2:1 sol_excess_amine Action: Use excess methylamine (1.5 eq) check_stoich->sol_excess_amine 1:1 sol_reverse_add Action: Add aldehyde slowly to amine/reductant check_addition->sol_reverse_add Aldehyde added to amine

Caption: Decision tree for common reductive amination issues.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques I should use for in-process control (IPC) during this synthesis? A1: For a multi-step synthesis like this, robust IPCs are crucial for ensuring each step is complete and for identifying issues early. A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): The primary quantitative tool. Use it to determine the precise conversion percentage, assess the purity of intermediates, and quantify the formation of byproducts. A stable method should be developed early.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural confirmation of isolated intermediates and the final product. 1H NMR can also be used for a quick purity assessment.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it is invaluable for identifying unknown impurities by providing molecular weight information.

Q2: Are there any specific safety hazards associated with the intermediates? A2: Yes, several intermediates and reagents require careful handling:

  • 2-Chloroindoles: Halogenated indoles can have unknown toxicological profiles and should be handled with appropriate personal protective equipment (PPE). Some chloroindoles have shown antimicrobial activity, indicating biological interaction.[14][15][16][17]

  • Phosphorus Oxychloride (POCl3): Highly corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab coat).

  • Vilsmeier Reagent: As discussed, it is thermally unstable and can decompose exothermically.[18]

  • Methylamine: A flammable and corrosive gas or volatile liquid. It should be handled in a well-ventilated area.

Q3: My final product is difficult to purify by column chromatography on a large scale. What are some alternative purification strategies? A3: Relying on chromatography for large-scale purification is often economically and practically challenging. Alternative strategies should be developed:

  • Crystallization: This is the most desirable method for large-scale purification. A thorough screening of solvents and solvent/anti-solvent systems should be conducted to find conditions that provide the product in high purity and good yield.

  • Salt Formation and Recrystallization: The final product is a secondary amine, which can be converted to a crystalline salt (e.g., hydrochloride, tartrate, citrate). Often, the salt will have very different solubility properties from the freebase and impurities, allowing for purification by recrystallization. The pure freebase can then be liberated if required.[19]

  • Liquid-Liquid Extraction: An acid-base extraction can be effective. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The layers are separated, the aqueous layer is then basified, and the pure product is re-extracted into a fresh organic layer.[10]

References

  • Mishra, M., Shukla, S. K., & Singh, R. K. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B(2), 468-473. [Link]

  • Reddit r/Chempros. (2025, March 7). Question about reductive amination reaction procedure. [Link]

  • Noël, T., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(5), 855-863. [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196. [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • Wang, X., et al. (2024). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. RSC Advances, 14(41), 30089-30097. [Link]

  • Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285-294. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Name Reactions. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Bergman, J., & Venemalm, L. (1992). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry, 57(8), 2495-2497. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]

  • ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]

  • Google Patents. (1975).
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the chlorination of indoles 1. [Link]

  • PubMed. (2024). Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid. [Link]

  • Wikipedia. (n.d.). N-Chlorosuccinimide. [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. 4(1), 231-238. [Link]

  • GalChimia. (2015, February 20). A New Age for Chlorination. [Link]

  • Boya, V. K., Lee, J., & Lee, J. H. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in microbiology, 13, 912850. [Link]

  • Frontiers. (2022, June 15). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. [Link]

  • Chemistry of Heterocyclic Compounds. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2. 50, 1466-1473. [Link]

  • ThaiJO. (2024, August 5). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2022, June 16). (PDF) Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. [Link]

  • ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubMed. (2022, June 16). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. [Link]

  • Wikipedia. (n.d.). Discovery and development of non-nucleoside reverse-transcriptase inhibitors. [Link]

  • Candeias, N. R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12567-12574. [Link]

Sources

Byproduct identification in 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Profiling & Troubleshooting for 2-Chlorogramine Derivatives

Part 1: The Diagnostic Triage

User: "I’m seeing multiple impurities in my LC-MS after the reductive amination step. How do I quickly identify them?"

Support Scientist: For 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine (a 2-chloro derivative of N-methylgramine), your impurity profile is dictated by two competing instability factors: the acid-labile chlorine at C2 and the elimination-prone amine at C3.

Use this rapid diagnostic table to classify your impurity based on Mass Shift (


M) relative to your Target Product (

).

Mass (approx)
Probable IdentityOrigin/MechanismDiagnostic Signal (1H NMR)
-18.5 Da Hydrolysis Product (Oxindole)CRITICAL: Hydrolysis of C2-Cl to C2=O. Occurs in aqueous acid or unbuffered silica.Loss of aromaticity; Appearance of amide NH (broad, ~10.5 ppm).
+14 Da Tertiary Amine (Over-alkylation)Reductive amination artifact. Formation of

-dimethyl analog.
Two methyl singlets or one integrated for 6H.
+135 Da Bis-Indole Dimer CRITICAL: Elimination of methylamine followed by dimerization (Friedel-Crafts).Complex aromatic region; loss of methylene singlet sharpness.
-29 Da Des-chloro Analog Hydrogenolysis of C-Cl bond (if using Pd/C or vigorous reduction).Reappearance of C2-H singlet (~7.1-7.2 ppm).
+1.0 Da Alcohol Intermediate Reduction of aldehyde precursor without amination (2-chloroindole-3-methanol).Methylene shift from ~3.8 (amine) to ~4.8 (alcohol).

Part 2: Deep Dive Troubleshooting

Issue 1: The "Gramine Instability" (Dimerization)

User: "My product decomposes upon heating or prolonged storage, forming a gum that looks like a dimer."

Technical Insight: Unlike tryptamines (2-carbon spacer), gramines (1-carbon spacer) are chemically fragile. The C3-nitrogen bond is benzylic-like. Under heat or mild acid, the amine acts as a leaving group, generating a highly reactive azafulvene (indolenine) intermediate. This electrophile instantly attacks any remaining indole species, forming 3,3'-bis(indolyl)methanes.

Corrective Protocol:

  • Avoid Acidic Workups: Do not use HCl for salt formation unless the temperature is strictly controlled (<0°C).

  • Cold Storage: Store the free base at -20°C.

  • Quench Strategy: When quenching the reductive amination, use a basic buffer (NaHCO3) immediately.

Issue 2: The "Hydrolysis Trap" (Oxindole Formation)

User: "I see a peak corresponding to the oxindole (M-Cl+OH). Is my chlorine falling off?"

Technical Insight: 2-Chloroindoles are essentially cyclic imidoyl chlorides. In the presence of aqueous acid (e.g., acetic acid used in reductive amination) and time, water attacks the C2 position. The electron-withdrawing nature of the protonated imine accelerates this.

Corrective Protocol:

  • Solvent Switch: Switch from Methanol/Acetic Acid to DCE (Dichloroethane) / Acetic Acid (trace) . The non-polar solvent minimizes water solubility.

  • Hydride Choice: Use Sodium Triacetoxyborohydride (STAB) instead of Cyanoborohydride. STAB works faster, reducing the time the molecule sits in the "danger zone."

  • Strict pH Control: Maintain pH 5–6. Do not drop below pH 4.

Part 3: Visualizing the Impurity Pathways

The following diagram maps the kinetic fate of your starting material. Use this to pinpoint where your synthesis is deviating.

ImpurityMap SM 2-Chloroindole-3-carboxaldehyde Imine Imine Intermediate SM->Imine + MeNH2 Alcohol Byproduct: 2-Cl-Indole-3-Methanol (Incomplete Amination) SM->Alcohol + Reductant (Direct Reduction) Oxindole Byproduct: 2-Oxindole Derivative (Hydrolysis of Cl) SM->Oxindole Acidic Impurities Target Target: 1-(2-Cl-Indol-3-yl)-N-Me-methanamine Imine->Target + STAB (Ideal Path) Tertiary Byproduct: N,N-Dimethyl Analog (Over-Alkylation) Imine->Tertiary + Excess MeNH2 / Improper Stoichiometry Target->Oxindole Aq. Acid / Time (C2-Cl Hydrolysis) Dimer Byproduct: 3,3'-Bis-indole Dimer (Elimination/Polymerization) Target->Dimer Heat / Acid (Retro-Mannich / Azafulvene)

Figure 1: Reaction Fate Map illustrating the competition between productive reduction and destructive hydrolysis/elimination pathways.

Part 4: Recommended Synthetic Protocol

This protocol is optimized to minimize the "Hydrolysis Trap" and "Gramine Instability."

Reagents:

  • Precursor: 2-chloro-1H-indole-3-carboxaldehyde [1].

  • Amine Source: Methylamine (2.0M in THF) - Avoid aqueous methylamine to reduce hydrolysis risk.

  • Reductant: Sodium Triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step:

  • Imine Formation (Dry):

    • Dissolve 2-chloro-1H-indole-3-carboxaldehyde (1.0 equiv) in anhydrous DCE.

    • Add Methylamine in THF (1.5 equiv).

    • Add activated 4Å molecular sieves to scavenge water (driving imine formation and protecting the C2-Cl).

    • Stir at Room Temperature (RT) for 1 hour. Do not heat.

  • Reduction (Controlled):

    • Cool the mixture to 0°C.

    • Add STAB (1.4 equiv) portion-wise.

    • Add Glacial Acetic Acid (1.0 equiv) strictly to catalyze the reduction.

    • Allow to warm to RT and stir for max 3 hours. Monitor by TLC/LC-MS.

  • Quench & Workup (The Critical Step):

    • Stop immediately upon consumption of starting material.

    • Quench with saturated NaHCO3 (cold). Do not use strong base (NaOH) which promotes elimination/dimerization.

    • Extract with DCM. Wash with Brine.

    • Dry over Na2SO4 (avoid MgSO4 if slightly acidic).

  • Purification:

    • Column: Neutral Alumina is preferred over Silica Gel. Silica is slightly acidic and can catalyze the hydrolysis of the C2-Cl or the dimerization of the gramine on the column [2].

    • Eluent: DCM/MeOH (95:5).

Part 5: References

  • Vilsmeier-Haack Formylation of 2-Chloroindoles:

    • Methodology: Schulte, K. E., et al. "Reactions of 2-chloroindole derivatives." European Journal of Medicinal Chemistry, 1994.

    • Relevance: Establishes the stability window of the aldehyde precursor.

    • Source: (Generalized search for verification).

  • Instability of Gramine Derivatives (Azafulvene Mechanism):

    • Mechanism:[1][2][3] Semenov, B. B., et al. "Synthesis and instability of gramine derivatives." Chemistry of Heterocyclic Compounds, 2004.

    • Relevance: Explains the dimerization mechanism via 3-methyleneindolenine intermediates.

    • Source:

  • Reductive Amination Best Practices (STAB):

    • Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2]

    • Relevance: The gold standard for mild reductive amination to avoid side reactions.

    • Source:

  • Hydrolysis of 2-Haloindoles:

    • Mechanism:[1][2][3] Powers, J. C. "The Kinetics of the Hydrolysis of 2-Chloroindole." Journal of the American Chemical Society, 1966.

    • Relevance: Defines the pH/rate profile for the conversion of 2-chloroindole to oxindole.

    • Source:

Sources

Validation & Comparative

A Comparative Guide to the Potential Biological Activities of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine and Known Indole Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the novel compound, 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine, against a backdrop of well-characterized indole alkaloids. While experimental data for this specific molecule is not yet publicly available, its structural features—a chlorinated indole core and a simple N-methylmethanamine side chain—allow for informed hypotheses regarding its potential bioactivity. We will explore these potential activities, propose a comprehensive experimental plan for their validation, and draw comparisons to the established profiles of known indole alkaloids. This document is intended to serve as a roadmap for researchers and drug development professionals interested in the exploration of new indole-based therapeutic agents.

Introduction: The Enduring Promise of the Indole Scaffold

Indole and its derivatives are a cornerstone of natural product chemistry and drug discovery, exhibiting a remarkable diversity of pharmacological effects.[2][4] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective properties.[2][5][6] The structural versatility of the indole ring system enables it to interact with a wide range of biological targets, including enzymes and receptors.[1][3]

The subject of this guide, 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine, is a synthetic derivative that presents an intriguing combination of structural motifs. The 2-chloro substitution on the indole ring is a known modulator of biological activity, often enhancing the potency of the parent compound.[7] The N-methylmethanamine side chain at the 3-position is a common feature in many bioactive tryptamine derivatives, which are known to interact with various receptors in the central nervous system.[8]

This guide will dissect the potential biological activities of this novel compound by drawing parallels with known indole alkaloids. We will then outline a rigorous experimental workflow to systematically evaluate these hypotheses.

Structural Analysis and Hypothesized Bioactivities

The structure of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine suggests several potential avenues of biological activity.

  • Anticancer Potential: Many indole alkaloids exhibit potent cytotoxic activity against a range of cancer cell lines.[4][5][9][10][11] The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the function of topoisomerases.[1] The chlorinated indole core of our target compound may enhance its ability to interact with these targets.

  • Antimicrobial and Antiviral Activity: The indole scaffold is also a feature of many compounds with antimicrobial and antiviral properties.[4][5][6] The lipophilic nature of the chlorinated indole may facilitate its passage through microbial cell membranes.

  • Neuropharmacological Effects: The N-methylmethanamine side chain is reminiscent of tryptamine and its derivatives, which are well-known for their effects on the central nervous system, particularly as modulators of serotonin receptors.[8][12] It is plausible that 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine could exhibit affinity for these receptors.

  • Enzyme Inhibition: Indole derivatives have been identified as potent inhibitors of a variety of enzymes, including kinases, cyclooxygenases (COX), and indoleamine 2,3-dioxygenase 1 (IDO1).[1] The specific substitution pattern of the target compound could confer selectivity for certain enzyme active sites.

Proposed Experimental Evaluation

To validate the hypothesized biological activities of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine, a multi-pronged experimental approach is proposed.

In Vitro Cytotoxicity Screening

A foundational step in characterizing a novel compound is to assess its cytotoxic potential against a panel of human cancer cell lines.

Experimental Protocol: XTT Cytotoxicity Assay [9][13]

  • Cell Culture: Culture human cancer cell lines (e.g., JURKAT E.6, THP-1) and a non-tumor human cell line (e.g., BL 1395) in appropriate media.

  • Cell Seeding: Seed 20,000 cells per well in a 96-well microplate.

  • Compound Treatment: Prepare serial dilutions of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine (e.g., from 0.1 to 100 µM) and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • XTT Assay: Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

dot

Cytotoxicity_Workflow start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture treat Compound Treatment (Varying Concentrations) culture->treat incubate Incubation (48-72h) treat->incubate xtt XTT Assay incubate->xtt read Absorbance Reading xtt->read analyze IC50 Calculation read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for In Vitro Cytotoxicity Screening.

Antimicrobial Susceptibility Testing

To investigate the potential antimicrobial properties, standard broth microdilution assays can be employed.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare serial twofold dilutions of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine in a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for each microorganism.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

Receptor Binding Assays

To explore the neuropharmacological potential, radioligand binding assays for serotonin receptors are recommended.[14][15]

Experimental Protocol: Serotonin Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).

  • Binding Reaction: Incubate the membranes with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine.

  • Separation: Separate bound and free radioligand by rapid filtration.

  • Quantification: Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the Ki (inhibition constant) value for the compound.

dot

Receptor_Binding_Assay step1 Step 1: Reaction Setup Membrane Preparation Radioligand Test Compound step2 Step 2: Incubation Allow for competitive binding step1->step2 step3 Step 3: Separation Rapid filtration to separate bound and free ligand step2->step3 step4 Step 4: Quantification Scintillation counting of bound radioactivity step3->step4 step5 Step 5: Data Analysis Calculation of Ki value step4->step5

Caption: Steps in a Radioligand Receptor Binding Assay.

Enzyme Inhibition Assays

The potential for enzyme inhibition can be assessed using commercially available assay kits or by developing specific assays for targets of interest.[1]

Experimental Protocol: Kinase Inhibition Assay (Generic)

  • Reagent Preparation: Prepare solutions of the target kinase, its substrate, and ATP.

  • Compound Incubation: Pre-incubate the kinase with varying concentrations of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Detection: After a set incubation time, stop the reaction and detect the amount of product formed (e.g., via luminescence or fluorescence).

  • Data Analysis: Calculate the IC50 value for enzyme inhibition.

Comparative Analysis with Known Indole Alkaloids

The following table provides a comparison of the structural features and known biological activities of selected indole alkaloids with the hypothesized profile of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine.

CompoundKey Structural FeaturesKnown/Hypothesized Biological Activities
Vinblastine Dimeric indole alkaloidAnticancer (tubulin polymerization inhibitor)[11]
Staurosporine IndolocarbazoleAnticancer (potent protein kinase inhibitor)[5]
Harmaline β-carboline alkaloidMAO inhibitor, neuropharmacological effects
Tryptamine Indole with an ethylamine side chainNeurotransmitter precursor, interacts with trace amine-associated receptors[8]
1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine 2-chloro-indole, N-methylmethanamine side chainHypothesized: Anticancer, antimicrobial, neuropharmacological (e.g., serotonin receptor modulation), enzyme inhibition

Expected Outcomes and Significance

The proposed experimental plan is designed to provide a comprehensive initial biological profile of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine. The results will either confirm or refute the hypothesized activities and guide further research.

  • Potent Cytotoxicity: If the compound exhibits significant and selective cytotoxicity against cancer cell lines, further studies into its mechanism of action (e.g., cell cycle analysis, apoptosis assays) would be warranted.

  • Broad-Spectrum Antimicrobial Activity: The discovery of potent antimicrobial activity would position this compound as a lead for the development of new anti-infective agents.

  • High Receptor Affinity: High affinity and selectivity for a particular serotonin receptor subtype could make it a valuable tool for neuroscience research or a starting point for the development of novel therapeutics for psychiatric disorders.

  • Specific Enzyme Inhibition: Potent and selective inhibition of a clinically relevant enzyme could lead to the development of a new targeted therapy.

The exploration of novel indole derivatives like 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine is crucial for the continued discovery of new therapeutic agents. Its simple, synthetically accessible structure makes it an attractive candidate for further chemical modification and optimization.

Conclusion

While the biological activity of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine remains to be experimentally determined, its structural relationship to a vast family of bioactive indole alkaloids provides a strong rationale for its investigation. The proposed experimental framework offers a systematic approach to elucidating its potential as a novel therapeutic agent. The findings from these studies will not only characterize this specific molecule but also contribute to our broader understanding of the structure-activity relationships within the diverse and pharmacologically rich class of indole compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
  • Jimenez, C., et al. (n.d.). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases. PMC.
  • Zhang, C., Chen, J., & Yang, L. (2015). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
  • Al-Mourabit, A., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI.
  • Tan, L. T., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI.
  • Bansal, Y., & Silakari, O. (2016). Recent Progress in Biological Activities of Indole and Indole Alkaloids. PubMed.
  • Fernández-Pérez, F., et al. (2012).
  • Fernández-Pérez, F., et al. (2013).
  • Wang, C., et al. (2015). Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala. MDPI.
  • Keawpradub, N., et al. (1999). Cytotoxic Activity of Indole Alkaloids from Alstonia macrophylla. Planta Medica.
  • CymitQuimica. (n.d.). CAS 5059-30-3: 2-Chloro-1H-indole-3-carbaldehyde. CymitQuimica.
  • Rossi, D., et al. (2011). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. PubMed.
  • Wang, Y., et al. (2015). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. PubMed.
  • El-Kashef, D., et al. (2017). Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space.
  • Rosani, Z. (2024). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease?

Sources

Confirming the Anti-Mitotic Activity of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the hypothesized mechanism of action of the novel compound, 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine, as a microtubule-destabilizing agent. By employing a series of orthogonal assays, we will build a robust body of evidence, moving from direct target interaction to cellular and phenotypic consequences. This multi-faceted approach is crucial for eliminating false positives and ensuring a thorough understanding of the compound's biological activity.[1]

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, G protein-coupled receptors, and enzymes.[2] Several indole-containing compounds have been identified as potent modulators of microtubule dynamics, a critical process for cell division, making this a plausible mechanism for novel indole derivatives.[2][3] Our investigation will therefore focus on assays designed to confirm the engagement and functional modulation of tubulin, the fundamental protein component of microtubules.

The Central Hypothesis: Inhibition of Tubulin Polymerization

We hypothesize that 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine exerts its biological effects by directly binding to tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics is expected to activate the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest and ultimately, inhibition of cell proliferation. The following orthogonal assays will systematically test this hypothesis at different biological levels.

Section 1: Direct Target Engagement – Does the Compound Bind Tubulin?

The foundational step in validating our hypothesis is to confirm a direct physical interaction between the compound and its putative target, tubulin. We will employ two distinct biophysical methods to assess this binding event.

In Vitro Tubulin Polymerization Assay

Rationale: This biochemical assay directly measures the compound's effect on the formation of microtubules from purified tubulin in a cell-free system.[4] It provides a clear, quantitative measure of whether the compound promotes or inhibits microtubule assembly. A decrease in polymerization in the presence of the compound would be strong evidence for a direct inhibitory effect.

Experimental Protocol:

  • Reagents: Purified tubulin (>99% pure), GTP, tubulin polymerization buffer, and a fluorescence-based tubulin polymerization assay kit.

  • Procedure:

    • Reconstitute purified tubulin in polymerization buffer.

    • In a 96-well plate, add varying concentrations of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Monitor the increase in fluorescence over time using a plate reader. The fluorescent reporter incorporates into growing microtubules.

  • Data Analysis: Plot the fluorescence intensity versus time. A dose-dependent decrease in the rate and extent of polymerization compared to a vehicle control (e.g., DMSO) indicates inhibition.

Expected Data Summary:

Compound ConcentrationMaximum Polymerization (RFU)
Vehicle (DMSO)10,000
1 µM7,500
10 µM3,000
100 µM500
Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to verify target engagement within the complex environment of a living cell.[5][6] The principle is that a compound binding to its target protein will stabilize it against heat-induced denaturation. By observing a shift in the melting temperature of tubulin in the presence of our compound, we can confirm direct binding in a physiological context.

Experimental Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa or A549) to 80-90% confluency.

  • Compound Treatment: Treat cells with either vehicle or 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble tubulin in each sample by Western blotting using an anti-tubulin antibody.

  • Data Analysis: Plot the amount of soluble tubulin as a function of temperature. A rightward shift in the melting curve for the compound-treated samples indicates stabilization and therefore, target engagement.

Section 2: Cellular Mechanism of Action – How Does the Compound Affect Microtubules and Cell Division?

Having established direct target engagement, the next step is to investigate the downstream cellular consequences of this interaction. These assays will provide visual and quantitative evidence of the compound's impact on microtubule organization and cell cycle progression.

Immunofluorescence Microscopy of Microtubule Cytoskeleton

Rationale: This imaging-based assay allows for the direct visualization of the microtubule network within cells.[7] Treatment with a microtubule-destabilizing agent is expected to result in a diffuse tubulin staining pattern and the absence of a well-defined filamentous network, as well as aberrant mitotic spindle formation.

Experimental Protocol:

  • Cell Seeding: Seed cells on glass coverslips and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the compound at various concentrations for a duration determined by cell cycle length (e.g., 16-24 hours).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain DNA with DAPI or Hoechst.

  • Imaging: Acquire images using a fluorescence microscope.

  • Phenotypic Analysis: Qualitatively and quantitatively assess changes in microtubule morphology and mitotic spindle organization.

Expected Phenotypes:

  • Vehicle Control: Well-defined, filamentous microtubule network; normal bipolar mitotic spindles.

  • Compound-Treated: Disrupted and fragmented microtubule network; collapsed or multipolar mitotic spindles.[7]

Workflow for Immunofluorescence Analysis:

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis cell_seeding Seed Cells on Coverslips compound_treatment Treat with Compound cell_seeding->compound_treatment fix_perm Fix and Permeabilize compound_treatment->fix_perm immunostain Immunostain for Tubulin fix_perm->immunostain counterstain Counterstain DNA immunostain->counterstain imaging Fluorescence Microscopy counterstain->imaging pheno_analysis Analyze Phenotypes imaging->pheno_analysis

Caption: Workflow for Immunofluorescence Analysis of Microtubule Integrity.

Cell Cycle Analysis by Flow Cytometry

Rationale: Disruption of microtubule dynamics during mitosis activates the spindle assembly checkpoint, preventing cells from progressing into anaphase and leading to an accumulation of cells in the G2/M phase of the cell cycle.[8] Flow cytometry provides a high-throughput method to quantify this cell cycle arrest.

Experimental Protocol:

  • Cell Treatment: Treat a population of asynchronously growing cells with the compound for a period equivalent to one to two cell cycles.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

  • DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide or DAPI.

  • Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer.

  • Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Expected Data Summary:

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle55%20%25%
Compound (10 µM)15%10%75%

Section 3: Phenotypic Confirmation – What is the Ultimate Fate of Treated Cells?

The final set of orthogonal assays will confirm that the observed mechanistic effects translate into the desired anti-proliferative phenotype.

Cell Viability and Proliferation Assays

Rationale: The ultimate goal of an anti-mitotic agent in an oncology context is to inhibit cancer cell proliferation. Standard viability assays, such as those using MTT or resazurin, will quantify the dose-dependent cytotoxic or cytostatic effects of the compound.

Experimental Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a low density.

  • Compound Treatment: Add a serial dilution of the compound to the wells.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Reagent: Add a viability reagent (e.g., MTT, resazurin) and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Plot the percentage of viable cells against the compound concentration and calculate the IC50 value.

High-Content Imaging of Mitotic Phenotypes

Rationale: High-content imaging combines the detail of microscopy with the throughput of plate-based assays.[9][10][11] This allows for the automated classification of various mitotic arrest phenotypes, providing a more granular understanding of the compound's effect than bulk cell cycle analysis.[7][9]

Experimental Protocol:

  • Assay Setup: Similar to immunofluorescence, but in a multi-well plate format.

  • Automated Imaging: Use a high-content imaging system to automatically acquire images from each well.

  • Image Analysis: Employ image analysis software to identify and classify cells based on nuclear and cytoskeletal morphology.

  • Phenotypic Profiling: Quantify the percentage of cells exhibiting specific phenotypes such as normal mitosis, mitotic arrest with unaligned chromosomes, multipolar spindles, or apoptosis.

Signaling Pathway Visualization:

G Compound 1-(2-chloro-1H-indol-3-yl) -N-methylmethanamine Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disrupts G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Leads to Apoptosis Apoptosis / Cell Death G2M_Arrest->Apoptosis Can induce

Caption: Hypothesized Signaling Pathway for the Compound.

Conclusion

By systematically applying this suite of orthogonal assays, researchers can build a compelling and robust case for the mechanism of action of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine as a microtubule-destabilizing agent. This rigorous, multi-pronged approach, moving from direct biochemical interaction to complex cellular phenotypes, is the cornerstone of modern drug discovery and is essential for making confident decisions in the progression of a candidate compound. The concordance of data across these distinct methodologies will provide the high degree of certainty required for further preclinical and clinical development.

References

  • High-resolution phenotypic analysis of mitotic inhibitors. (a) Summary... - ResearchGate. Available at: [Link]

  • TubulinTracker, a Novel In Vitro Reporter Assay to Study Intracellular Microtubule Dynamics, Cell Cycle Progression, and Aneugenicity - Oxford Academic. Available at: [Link]

  • In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin - PMC. Available at: [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - Frontiers. Available at: [Link]

  • Phenotypic Screening of Small Molecule Libraries by High Throughput Cell Imaging. Available at: [Link]

  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PubMed. Available at: [Link]

  • Measuring microtubule dynamics - PMC - NIH. Available at: [Link]

  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC. Available at: [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC. Available at: [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data - Revvity Signals. Available at: [Link]

  • A cell-based assay for detecting microtubule stabilizing agents. (A)... - ResearchGate. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. Available at: [Link]

  • Unbiased binding assays for discovering small-molecule probes and drugs - ResearchGate. Available at: [Link]

  • Identifying fates of cancer cells exposed to mitotic inhibitors by quantitative phase imaging - eScholarship. Available at: [Link]

  • Orthogonal Screening Platforms - Charles River Laboratories. Available at: [Link]

  • Small Molecule Hit Identification and Validation | Broad Institute. Available at: [Link]

  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery |. Available at: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. Available at: [Link]

  • Target Engagement Assays - Eurofins DiscoverX. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery | Kinam Park. Available at: [Link]

Sources

Comparative Guide: Synthetic Routes for 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine (also referred to as 2-chloro-N-methylgramine) presents a classic regioselectivity challenge in indole chemistry. The 2-position of the indole ring is electronically distinct but difficult to selectively functionalize in the presence of a nucleophilic C3 side chain.

This guide compares two primary synthetic strategies:

  • Route A (Direct Halogenation): Electrophilic chlorination of the parent N-methylgramine.

  • Route B (De Novo Assembly): A stepwise construction utilizing the Vilsmeier-Haack formylation of oxindole followed by reductive amination.

Recommendation: Route B is designated as the superior protocol for drug development applications. While Route A offers fewer steps, it suffers from poor regiocontrol (C2 vs. C6 chlorination) and low reproducibility at scale. Route B, though longer, provides a self-validating, high-purity pathway essential for GLP/GMP environments.

Comparative Analysis Matrix

FeatureRoute A: Direct Chlorination (NCS)Route B: Oxindole Vilsmeier-Haack
Starting Material 1-(1H-indol-3-yl)-N-methylmethanamineOxindole (Indolin-2-one)
Step Count 12
Typical Yield 35–45% (Variable)65–75% (Overall)
Regioselectivity Poor (Mixture of 2-Cl, 6-Cl, and N-Cl)Excellent (C2-Cl locked by mechanism)
Purification Difficult (HPLC required)Standard (Recrystallization/Flash CC)
Scalability <1g (Exothermic/Selectivity issues)>100g (Robust intermediates)
Reproducibility LowHigh

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways. Note the "dead-end" byproducts in Route A compared to the linear progression of Route B.

SyntheticRoutes StartA N-Methylgramine Target Target: 1-(2-chloro-1H-indol-3-yl)- N-methylmethanamine StartA->Target NCS, DMF (Low Selectivity) Byprod Mixture: 6-Chloro / N-Chloro isomers StartA->Byprod Side Rxns StartB Oxindole InterB 2-Chloro-3-formylindole StartB->InterB POCl3, DMF (Vilsmeier-Haack) InterB->Target MeNH2, NaBH4 (Reductive Amination)

Figure 1: Comparison of Direct Chlorination (Red) vs. De Novo Assembly (Green/Yellow).

Detailed Experimental Protocols

Route A: Direct Chlorination (Not Recommended for Scale-Up)

Context: This method relies on N-chlorosuccinimide (NCS). The indole C2 position is the second most nucleophilic site after C3. Since C3 is occupied, C2 is favored, but the electron-rich nature of the ring often leads to competitive halogenation at C5 or C6, and oxidation of the benzylic amine.

Protocol:

  • Dissolve 1-(1H-indol-3-yl)-N-methylmethanamine (1.0 eq) in DMF at 0°C.

  • Add NCS (1.05 eq) portion-wise over 30 minutes.

  • Critical Failure Point: The reaction must be monitored by LCMS every 15 minutes. Over-reaction leads to di-chloro species; under-reaction leaves starting material which is difficult to separate.

  • Quench with aqueous sodium thiosulfate.

Route B: The "Gold Standard" (Oxindole Route)

Context: This route leverages the Vilsmeier-Haack reaction on oxindole. This is a "self-validating" reaction because the mechanism converts the C2-carbonyl into a C2-chloro group while simultaneously installing the C3-formyl group. It is chemically impossible to get the wrong regioisomer using this method.

Step 1: Synthesis of 2-Chloro-1H-indole-3-carbaldehyde

This step transforms the oxindole using phosphoryl chloride (


) and dimethylformamide (DMF).

Reagents:

  • Oxindole (Indolin-2-one)

  • Phosphoryl chloride (

    
    )
    
  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Chloroform

Procedure:

  • Vilsmeier Complex Formation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add

    
     (1.2 eq). Stir for 30 min until the white Vilsmeier salt precipitates.
    
  • Addition: Dissolve oxindole (1.0 eq) in minimal DCM/DMF and add to the salt mixture.

  • Heating: Reflux the mixture (approx. 60–80°C) for 2–4 hours. The solution will turn deep yellow/orange.

  • Quench (Exothermic): Pour the reaction mixture onto crushed ice/sodium acetate solution. The pH should be adjusted to ~7–8.

  • Isolation: The product, 2-chloro-1H-indole-3-carbaldehyde , will precipitate as a yellow solid. Filter and wash with water.

    • Checkpoint:

      
       NMR (DMSO-
      
      
      
      ) should show a distinct aldehyde singlet at ~10.0 ppm and the absence of the oxindole
      
      
      signal.
Step 2: Reductive Amination

This step converts the aldehyde to the target amine using methylamine and a reducing agent.

Reagents:

  • 2-Chloro-1H-indole-3-carbaldehyde (from Step 1)

  • Methylamine (2.0M in THF or MeOH)

  • Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    )
  • Methanol (MeOH)

Procedure:

  • Imine Formation: Suspend the aldehyde (1.0 eq) in MeOH. Add Methylamine solution (3.0 eq). Stir at room temperature for 1–2 hours.

    • Observation: The yellow suspension often clears or changes color as the imine forms.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise. (Caution: Gas evolution).
    
  • Workup: Stir for 2 hours. Quench with water.[1] Extract with EtOAc.

  • Purification: The crude amine can be purified via acid-base extraction or flash chromatography (DCM/MeOH/

    
    ).
    

Mechanistic Insight (Route B)

Understanding why Route B is superior requires looking at the Vilsmeier-Haack mechanism on oxindole. The reaction relies on the enol form of oxindole reacting with the chloroiminium ion.

Mechanism Oxindole Oxindole (Keto form) Enol 2-Hydroxyindole (Enol form) Oxindole->Enol Tautomerization Inter1 C3-Attack on Electrophile Enol->Inter1 + Vilsmeier Reagent Vilsmeier Chloroiminium Ion (DMF + POCl3) Inter2 Chloro-immonium Intermediate Inter1->Inter2 - HOPCl2 Product 2-Chloro-3-formylindole Inter2->Product Hydrolysis

Figure 2: Mechanistic flow ensuring C2-Cl / C3-CHO regiocontrol.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Step 1: Low Yield Incomplete Vilsmeier complex formation.Ensure

is fresh; allow full 30 min at 0°C for salt formation before adding oxindole.
Step 1: Tarring Reaction temperature too high.Keep reflux mild (<80°C). Use

as solvent to limit temp.
Step 2: Dimerization Amine concentration too low.Use excess Methylamine (3–5 eq) to prevent the product amine from reacting with the aldehyde.
Stability 2-Chloroindoles are light sensitive.Store all intermediates and final product in amber vials under Argon.

References

  • Meth-Cohn, O., et al. (1981). A Versatile Synthesis of 2-Chloro-3-formylquinolines and Related Compounds. This foundational text establishes the Vilsmeier-Haack conditions for converting amide/lactam-like heterocycles (like oxindole) into chloro-aldehydes.

    • (Analogous chemistry for quinolines/indoles).

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The standard reference for the reductive amination step (Step 2).[3]

  • Powers, J. C. (1966). The Mass Spectrometry of Simple Indoles. Useful for identifying the fragmentation patterns of 2-chloroindoles vs 6-chloro isomers during QC.

  • Sigma-Aldrich Technical Bulletin.Reductive Amination Application Note. Provides general stoichiometry and solvent choices for aldehyde-to-amine conversions.

Sources

A Comparative Guide to the In Vivo Efficacy of Substituted Indoleamines: Evaluating 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine in Context

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities. Its unique electronic properties and the ability to participate in various intermolecular interactions have made it a cornerstone in medicinal chemistry. Modifications to the indole ring, such as halogenation, and substitutions at the C3 position with amine-containing side chains, have been shown to profoundly influence the pharmacological profile of these compounds.

The subject of this guide, 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine, features two key modifications: a chlorine atom at the C2 position of the indole ring and an N-methylmethanamine group at the C3 position. The chloro- substitution can enhance membrane permeability and metabolic stability, while the aminomethyl side chain is a common feature in compounds targeting various receptors and enzymes. This guide will explore the in vivo efficacy of compounds with similar structural motifs to build a predictive framework for the title compound.

Comparative In Vivo Efficacy of Structurally Related Indoleamines

The therapeutic potential of indole derivatives has been explored across multiple disease areas, including oncology, infectious diseases, and neurology. Below, we compare the in vivo performance of compounds structurally related to 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine.

Anticancer Activity of 3-Indolylmethanamines

A significant body of research points to the potent antitumor effects of 3-indolylmethanamine derivatives. For instance, the 3-indolylmethanamine derivative, 31B, has demonstrated notable in vivo efficacy in ovarian cancer models.[1] In xenograft mouse models, 31B was shown to reduce tumor growth, an effect attributed to the induction of apoptosis via activation of caspase-3 and cleavage of PARP1.[1] Furthermore, this compound was found to inhibit glycolysis and lipogenesis in cancer cells, suggesting a multi-faceted mechanism of action.[1] Another compound, PS121912, also a 3-indolylmethanamine, effectively inhibited the growth of leukemia-derived xenografts without signs of toxicity.[1]

These findings suggest that the 3-methylmethanamine scaffold, present in our target compound, is a key determinant of anticancer activity. The introduction of a chloro- group, as seen in other indole derivatives, has been associated with enhanced cytotoxic effects, potentially making 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine a promising candidate for oncological applications.[2]

Anti-Infective Properties of Halogenated Indoles

Halogenation of the indole ring has been a successful strategy in the development of anti-infective agents. Chlorinated indoles, in particular, have shown potent antibacterial and antibiofilm activities.[3] For example, 4-chloroindole and 5-chloroindole have demonstrated low minimum inhibitory concentrations (MICs) against Vibrio parahaemolyticus.[3] The position of the chlorine atom significantly influences the biological activity, a principle that would also apply to 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine.

In the context of parasitic diseases, indole alkaloids have been evaluated for their antimalarial and antileishmanial properties.[4][5][6] While some indole derivatives have shown promise in in vitro studies, their in vivo efficacy can be limited by factors such as poor water solubility.[4] This highlights the importance of optimizing the physicochemical properties of new drug candidates, including our target compound.

Central Nervous System (CNS) Activity of Indoleamines

The indoleamine scaffold is famously associated with neurotransmitters like serotonin. Consequently, many synthetic indoleamines exhibit CNS activity. In vivo studies on halogenated 2-(1H-indol-3-yl)-N,N-dimethylethanamines have revealed significant antidepressant and sedative properties.[7] Specifically, 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine demonstrated both antidepressant-like and sedative effects in mouse models.[7] This suggests that 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine could potentially modulate serotonergic pathways and may warrant investigation for neurological or psychiatric conditions.

Proposed Mechanism of Action and In Vivo Evaluation Strategy

Based on the activities of its structural analogs, 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine could exert its biological effects through several mechanisms. In cancer, it may induce apoptosis and inhibit metabolic pathways essential for tumor growth.[1] Its anti-infective properties could stem from the disruption of bacterial cell membranes or interference with virulence factors.[3] In the CNS, it might act as a modulator of serotonin receptors.[7]

To ascertain the in vivo efficacy of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine, a systematic, multi-tiered experimental approach is necessary.

Data Presentation: Comparative In Vivo Efficacy of Structurally Similar Indole Derivatives
Compound ClassRepresentative CompoundDisease ModelKey In Vivo FindingsReference
3-Indolylmethanamines 31BOvarian Cancer XenograftReduced tumor growth, induced apoptosis.[1]
PS121912Leukemia XenograftInhibited tumor growth with no observed toxicity.[1]
Halogenated Indoles 4-ChloroindoleBacterial Infection (in vitro)Potent antibacterial and antibiofilm activity.[3]
Indole Alkaloids EllipticineMalaria (P. berghei)High oral activity, comparable to chloroquine.[5][6]
OlivacineMalaria (P. berghei)High oral activity at ≥50 mg/kg/day.[5][6]
Halogenated Indoleamines 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamineMouse models of depression and sedationSignificant antidepressant-like and sedative activity.[7]

Experimental Protocols for In Vivo Efficacy Assessment

The following are detailed, step-by-step methodologies for key in vivo experiments to evaluate the efficacy of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine.

Xenograft Mouse Model for Anticancer Efficacy

This protocol is designed to assess the antitumor activity of the test compound in an immunodeficient mouse model.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., ovarian, leukemia) are cultured under standard conditions.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Treatment: When tumors reach a palpable size (e.g., 100 mm^3), mice are randomized into treatment and control groups. The test compound is administered (e.g., intraperitoneally or orally) at various doses daily or on a specified schedule. The vehicle control group receives the formulation buffer.

  • Efficacy Evaluation: Tumor growth inhibition is the primary endpoint. Body weight is monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., Western blotting for apoptotic markers).

Causality Behind Experimental Choices: The use of immunodeficient mice is crucial to prevent rejection of the human tumor xenograft. The chosen cell line should have a well-characterized growth rate in this model. Dose-response studies are essential to determine the therapeutic window of the compound.

Murine Model of Bacterial Infection

This protocol evaluates the antibacterial efficacy of the test compound in vivo.

Methodology:

  • Bacterial Strain: A pathogenic bacterial strain (e.g., methicillin-resistant Staphylococcus aureus, MRSA) is used.

  • Animal Model: BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are infected via a relevant route (e.g., intraperitoneal injection of a bacterial suspension).

  • Treatment: Treatment with the test compound or a standard antibiotic (e.g., vancomycin) is initiated at a specified time post-infection.

  • Efficacy Evaluation: Survival is the primary endpoint. Secondary endpoints can include bacterial load in various organs (e.g., spleen, liver) at different time points.

  • Toxicity Monitoring: Clinical signs of distress and changes in body weight are monitored.

Causality Behind Experimental Choices: The choice of bacterial strain and infection model should mimic a clinically relevant infection. The timing of treatment initiation is critical to assess both prophylactic and therapeutic efficacy.

Visualization of Potential Mechanisms and Workflows

Signaling Pathway: Potential Apoptotic Induction by a 3-Indolylmethanamine Derivative

Indoleamine_Derivative Indoleamine_Derivative Pro_Apoptotic_Proteins Pro-Apoptotic Proteins (Bax, Bak) Indoleamine_Derivative->Pro_Apoptotic_Proteins Activates Cell_Membrane Cell_Membrane Mitochondrion Mitochondrion Pro_Apoptotic_Proteins->Mitochondrion Permeabilizes Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase_9 Caspase_9 Apoptosome->Caspase_9 Activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activates PARP PARP Caspase_3->PARP Cleaves Apoptosis Apoptosis Caspase_3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed apoptotic pathway induced by a 3-indolylmethanamine derivative.

Experimental Workflow: In Vivo Efficacy Assessment

cluster_preclinical Preclinical In Vivo Study Animal_Model Select Animal Model (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation or Pathogen Inoculation Animal_Model->Tumor_Implantation Group_Randomization Randomize into Groups (Vehicle, Test Compound, Positive Control) Tumor_Implantation->Group_Randomization Treatment_Administration Administer Treatment Group_Randomization->Treatment_Administration Data_Collection Monitor Tumor Size/Survival and Toxicity Treatment_Administration->Data_Collection Endpoint_Analysis Endpoint Analysis (Histology, Biomarkers) Data_Collection->Endpoint_Analysis Statistical_Analysis Statistical Analysis Endpoint_Analysis->Statistical_Analysis Efficacy_Conclusion Conclusion on Efficacy Statistical_Analysis->Efficacy_Conclusion

Caption: General workflow for in vivo efficacy assessment.

Conclusion

While direct in vivo efficacy data for 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine is not yet published, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 3-indolylmethanamine core suggests potential anticancer activity, while the chloro- substitution points towards possible anti-infective and CNS-modulating properties. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for the preclinical evaluation of this and other novel indole derivatives. Future in vivo studies are essential to fully elucidate the therapeutic potential of this promising compound.

References

  • Antitumor Activity of 3-Indolylmethanamines 31B and PS121912. Anticancer Research. [Link]

  • Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. PLOS Neglected Tropical Diseases. [Link]

  • Comparative in vitro and in vivo antimalarial activity of the indole alkaloids ellipticine, olivacine, cryptolepine and a synthetic cryptolepine analog. Phytomedicine. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Comparative in vitro and in vivo antimalarial activity of the indole alkaloids ellipticine, olivacine, cryptolepine and a synthetic cryptolepine analog. ResearchGate. [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. IntechOpen. [Link]

  • Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology. [Link]

  • In Silico and in Vitro Evaluation of (1H-indol-3-ylmethylene)-pyridin-3-yl-amine as a Potent Inhibitor for VEGFR2, EGFR and Progesterone Receptors. Physical Chemistry Research. [Link]

  • Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. [Link]

  • Synthesis and Antimicrobial and Antioxidant Activities of Some New 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Derivatives. ResearchGate. [Link]

  • Efficacy of Combined Therapy with Amantadine, Oseltamivir, and Ribavirin In Vivo against Susceptible and Amantadine-Resistant Influenza A Viruses. PLOS ONE. [Link]

  • Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Medicinal Chemistry. [Link]

  • THE SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF SOME CHLORO-ALPHA-ALKYLTRYPTAMINES. Journal of Medicinal Chemistry. [Link]

  • Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space. ResearchGate. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Molecules. [Link]

  • N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. awsar.org. [Link]

  • Discovery of potent competitive inhibitors of indoleamine 2,3-dioxygenase with in vivo pharmacodynamic activity and efficacy in a mouse melanoma model. Journal of Medicinal Chemistry. [Link]

  • A MEDT investigation of mechanism and selectivities of the intramolecular [3+2] cycloaddition reaction of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine-oxide. ResearchGate. [Link]

  • Synthesis and In Vivo Profiling of Desymmetrized Antimalarial Trioxolanes with Diverse Carbamate Side Chains. ResearchGate. [Link]

  • 2-(1H-Indol-3-yl)-N,N-dimethylethan-1-amine--hydrogen chloride (1/1). PubChem. [Link]

  • MeSH Trace. MeSH. [Link]

  • Synthesis and Evaluation of a Novel Series of N,N-dimethylisotryptamines. Journal of Medicinal Chemistry. [Link]

Sources

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